2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQIBJOTAFMVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357795 | |
| Record name | 2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419557-33-8 | |
| Record name | 2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-recognized "drug prejudice" scaffold due to its prevalence in a wide array of biologically active molecules.[1] This guide details the primary synthetic routes, including classical condensation and modern one-pot methodologies, and provides adaptable experimental protocols. Furthermore, it explores the biological context of this class of compounds, particularly their emerging role as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[2][3]
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered substantial attention from the pharmaceutical industry due to their diverse pharmacological activities. This scaffold is the core of several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem. The broad biological spectrum of imidazo[1,2-a]pyridine derivatives encompasses antiviral, anti-inflammatory, and anticancer properties. The 2-aryl substituted imidazo[1,2-a]pyridines, in particular, have shown promise as potent anticancer agents.[4][5] The introduction of a bromine atom at the 3-position of the phenyl ring offers a valuable handle for further chemical modifications, making this compound a key intermediate for the synthesis of novel drug candidates.
Synthetic Methodologies
The synthesis of this compound is most commonly achieved through the condensation of 2-aminopyridine with an appropriate α-haloketone, specifically 2-bromo-1-(3-bromophenyl)ethanone. Variations of this classical approach, including the use of different catalysts and reaction conditions, have been developed to improve yields and reaction times. One-pot syntheses, which combine multiple reaction steps without the isolation of intermediates, offer an efficient and environmentally friendly alternative.
Classical Condensation Reaction
The most traditional and widely used method for the synthesis of 2-arylimidazo[1,2-a]pyridines is the cyclocondensation reaction between a 2-aminopyridine and a phenacyl bromide derivative.
dot
Caption: General workflow for the classical synthesis.
One-Pot Synthesis
Recent advancements have focused on the development of one-pot, multi-component reactions to streamline the synthesis of imidazo[1,2-a]pyridines. These methods often involve the in-situ generation of the α-haloketone or employ a different synthetic strategy altogether. For instance, a one-pot reaction of an acetophenone, a brominating agent, and a 2-aminopyridine can directly yield the desired product.
Experimental Protocols
Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (Adaptable for 3-Bromo Isomer)
Materials:
-
2-Aminopyridine (1.0 mmol)
-
2-Bromo-1-(4-bromophenyl)ethanone (1.0 mmol) (or 2-Bromo-1-(3-bromophenyl)ethanone for the target molecule)
-
Sodium bicarbonate
-
Ethanol (25 mL)
Procedure:
-
A mixture of 2-aminopyridine (1.0 mmol) and 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol) is dissolved in ethanol (25 mL).
-
The mixture is refluxed for 8 hours.
-
The solution is then cooled and basified with a 1.0 M NaOH solution until a pH of 9 is reached.
-
The resulting solution is cooled and poured over crushed ice.
-
The formed precipitate is filtered and purified by recrystallization from ethanol to obtain the final product.
Quantitative Data
While specific yield data for the synthesis of this compound under various conditions is not extensively reported, the following table summarizes the yields obtained for the synthesis of other 2-phenylimidazo[1,2-a]pyridine derivatives under solvent-free, one-pot conditions. This data provides a useful benchmark for the expected efficiency of similar synthetic approaches.
| Entry | R (Acetophenone) | R1 (2-Aminopyridine) | Product | Yield (%) |
| 1 | H | H | 2-Phenylimidazo[1,2-a]pyridine | 82 |
| 2 | p-Me | H | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 77 |
| 3 | p-MeO | H | 2-(p-Methoxyphenyl)imidazo[1,2-a]pyridine | 75 |
| 4 | p-F | H | 2-(p-Fluorophenyl)imidazo[1,2-a]pyridine | 89 |
| 5 | p-Cl | H | 2-(p-Chlorophenyl)imidazo[1,2-a]pyridine | 86 |
| 6 | 2,4-diCl | H | 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine | 72 |
| 7 | p-Br | H | 2-(p-Bromophenyl)imidazo[1,2-a]pyridine | 87 |
Table adapted from a one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br3 and 2-aminopyridine under solvent-free conditions.[6]
Biological Activity and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism.[2][3] This pathway is frequently overactivated in various cancers, making it an attractive target for therapeutic intervention.[7] The inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to cell cycle arrest and apoptosis in cancer cells.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-(3-Bromophenyl)imidazo[1,2-a]pyridine, a significant scaffold in medicinal chemistry. The document details the core reaction mechanisms, presents quantitative data from various synthetic protocols, and offers detailed experimental procedures. Key synthetic strategies, including the classical condensation, the Ortoleva-King reaction, and the Groebke-Blackburn-Bienaymé three-component reaction, are critically examined. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient synthesis and further functionalization of this important heterocyclic compound.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The 2-aryl substituted imidazo[1,2-a]pyridine core is a privileged structure in numerous biologically active molecules. Specifically, the introduction of a bromophenyl group at the 2-position, as in this compound, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of complex drug candidates.[1] This guide focuses on the primary synthetic routes to this key compound, elucidating the underlying reaction mechanisms and providing practical experimental details.
Core Synthetic Methodologies and Mechanisms
The synthesis of this compound predominantly relies on the cyclocondensation reaction between a 2-aminopyridine derivative and a suitable carbonyl compound. The most common precursor for the 3-bromophenyl moiety is 2-bromo-1-(3-bromophenyl)ethan-1-one (3-bromophenacyl bromide). The primary synthetic strategies are outlined below.
Classical Cyclocondensation Reaction
The most traditional and widely employed method for the synthesis of 2-arylimidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone.[2] In the case of this compound, this involves the reaction of 2-aminopyridine with 3-bromophenacyl bromide.
The mechanism proceeds through an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyridine attacks the α-carbon of the phenacyl bromide, displacing the bromide ion to form an N-phenacylpyridinium intermediate. Subsequent intramolecular cyclization occurs via the attack of the endocyclic pyridine nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. This reaction can be performed under catalyst- and solvent-free conditions or facilitated by a base or catalyst.[3]
Caption: Classical cyclocondensation mechanism.
Ortoleva-King Type Reaction
The Ortoleva-King reaction provides a one-pot approach to synthesize imidazo[1,2-a]pyridines directly from acetophenones, 2-aminopyridines, and an iodine source.[4][5] This method avoids the pre-synthesis and handling of lachrymatory α-haloketones.
The reaction is initiated by the formation of an α-iodoacetophenone intermediate from the corresponding acetophenone and iodine. The 2-aminopyridine then reacts with this in situ generated α-haloketone, following a similar cyclization-dehydration pathway as the classical condensation. Various catalytic systems, including iron and copper salts, have been employed to promote this reaction.[5][6]
Caption: Ortoleva-King type reaction pathway.
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2][7] While the direct synthesis of this compound is not the primary outcome, this methodology is crucial for accessing derivatives with substitution at the 3-position.
The mechanism involves the acid-catalyzed condensation of 2-aminopyridine and an aldehyde (in this case, 3-bromobenzaldehyde) to form a Schiff base. An isocyanide then undergoes a [4+1] cycloaddition with the Schiff base to yield a bicyclic intermediate, which subsequently aromatizes to the final 3-aminoimidazo[1,2-a]pyridine product.
Caption: Groebke-Blackburn-Bienaymé reaction.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of this compound and related analogues reported in the literature.
Table 1: Classical Cyclocondensation Conditions and Yields
| Entry | 2-Aminopyridine | α-Haloketone | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 3-Bromophenacyl bromide | DBU | aq. Ethanol | RT | 1 | 75 | [8] |
| 2 | 2-Aminopyridine | 3-Bromophenacyl bromide | None | None | 60 | 0.33 | 91 | [3] |
| 3 | 2-Aminopyridine | 3-Bromophenacyl bromide | Copper Silicate | Ethanol | Reflux | 1.5 | 92 | [9] |
Table 2: Ortoleva-King Type Reaction Conditions and Yields
| Entry | Ketone | Amine | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromoacetophenone | 2-Aminopyridine | FeCl₃·6H₂O / I₂ | None | 110 | 4 | 55 | [5] |
| 2 | Acetophenone | 2-Aminopyridine | CuI / I₂ | DMF | 100 | 12 | 82 | [6] |
| 3 | 4'-Bromoacetophenone | 2-Aminopyridine | I₂ | None | 110 | 4 | 60 | [4] |
Experimental Protocols
Protocol 1: DBU-Catalyzed Synthesis of this compound[8]
-
Dissolve 2-aminopyridine (2.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL).
-
To this solution, add 2-bromo-1-(3-bromophenyl)ethan-1-one (2.0 mmol).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (hexane:ethyl acetate, 1:1 v/v).
-
Upon completion, extract the product with a mixture of water and CHCl₃ (1:1; 2 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Protocol 2: One-Pot Ortoleva-King Synthesis[4]
-
In a reaction vessel, combine 3-bromoacetophenone (1.0 mmol), 2-aminopyridine (2.3 mmol), and iodine (1.2 mmol).
-
Heat the neat reaction mixture at 110 °C for 4 hours.
-
After cooling to room temperature, add aqueous NaOH solution.
-
Heat the mixture at 100 °C for 1 hour.
-
Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Caption: Experimental workflows for key syntheses.
Conclusion
The synthesis of this compound can be achieved through several efficient methodologies. The classical cyclocondensation of 2-aminopyridine with 3-bromophenacyl bromide remains a robust and high-yielding approach, with modern variations employing mild bases like DBU or heterogeneous catalysts. For a more streamlined, one-pot process that avoids the handling of α-haloketones, the Ortoleva-King type reaction offers an excellent alternative. The choice of synthetic route will depend on factors such as substrate availability, desired scale, and tolerance to specific reagents and conditions. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to effectively synthesize this key building block for applications in drug discovery and materials science.
References
- 1. One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. nanobioletters.com [nanobioletters.com]
An In-depth Technical Guide on 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the specific derivative, 2-(3-Bromophenyl)imidazo[1,2-a]pyridine, providing a comprehensive overview of its physicochemical properties, established synthesis protocols, and known biological activities. The presence of the bromophenyl moiety offers a strategic position for further chemical modification, making it a valuable intermediate in drug discovery. This document summarizes key quantitative data, details common experimental procedures, and visualizes relevant synthetic and biological pathways to serve as a foundational resource for researchers in the field.
Physicochemical Properties
Quantitative data for the specific this compound isomer is not extensively documented in publicly available literature. However, data for the closely related 4-bromo isomer and the parent scaffold provide valuable context. The molecular formula and weight are identical for both 3-bromo and 4-bromo isomers.
| Property | Value | Source / Note |
| Molecular Formula | C₁₃H₉BrN₂ | Identical to 4-bromo isomer[1] |
| Molecular Weight | 273.13 g/mol | Identical to 4-bromo isomer[1] |
| Physical Appearance | Typically a solid crystalline substance. | General property for this class[2] |
| Melting Point | 216-220 °C (for 4-bromo isomer) | Data for the 4-bromo isomer is provided for context[1]. The melting point for the 3-bromo isomer may differ. |
| Solubility | Varies; generally more soluble in polar solvents. | General property for this class of compounds[2] |
| Stability | Generally stable under ambient conditions. | May decompose in the presence of strong acids or bases[2]. |
Synthesis and Experimental Protocols
The most prevalent and classical method for synthesizing 2-arylimidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and a substituted α-halocarbonyl compound, such as a phenacyl bromide.[3][4]
General Protocol: Cyclization of 2-Aminopyridine and 2-Bromo-1-(3-bromophenyl)ethan-1-one
This protocol is a standard procedure adapted for the synthesis of the target compound.
Objective: To synthesize this compound.
Materials:
-
2-Aminopyridine (1.1 mmol)
-
2-Bromo-1-(3-bromophenyl)ethan-1-one (1.0 mmol)
-
Sodium Bicarbonate (NaHCO₃) or other mild base (e.g., K₂CO₃)
-
Ethanol (or other suitable solvent like DMF)
Procedure:
-
To a solution of 2-aminopyridine in ethanol, add sodium bicarbonate.
-
Add 2-Bromo-1-(3-bromophenyl)ethan-1-one to the mixture.
-
Stir the reaction mixture at room temperature or under reflux. Reaction times can vary from a few hours to 24 hours.[4]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure this compound.[5]
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis described above.
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of therapeutics due to its wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4]
Anticancer Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents.[2] A primary mechanism of action involves the inhibition of key enzymes in cell signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
One of the most crucial pathways in cancer progression is the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway. Overactivation of this pathway is common in many human cancers, promoting cell growth and downregulating apoptosis.[6] Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of PI3Kα and/or mTOR.[7][8] By inhibiting these kinases, the compounds can effectively halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[7][9]
Visualization of the PI3K/Akt Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the inhibitory action of imidazo[1,2-a]pyridine derivatives.
References
- 1. 2-(4-溴苯基)咪唑并[1,2-a]吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy 2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine (EVT-13235101) [evitachem.com]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Crystal Structure Analysis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine: A Technical Guide
Disclaimer: Despite extensive searches, the specific crystal structure data for 2-(3-Bromophenyl)imidazo[1,2-a]pyridine is not publicly available. This guide presents a detailed crystal structure analysis of a closely related compound, 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine , to provide a representative understanding of the structural characteristics of this class of molecules. All data and protocols presented herein pertain to this methoxy-substituted analogue.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The substitution pattern on the core scaffold plays a crucial role in determining their pharmacological properties. Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for structure-based drug design and for elucidating structure-activity relationships. This technical guide provides a comprehensive overview of the crystal structure of 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine, including its crystallographic data, molecular geometry, and the experimental protocols for its synthesis and crystallization.
Crystallographic Data
The crystal structure of 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine was determined by single-crystal X-ray diffraction. A summary of the crystallographic data and refinement details is provided in Table 1.
Table 1: Crystal Data and Structure Refinement for 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine
| Parameter | Value |
| Empirical Formula | C₁₄H₁₁BrN₂O |
| Formula Weight | 303.16 |
| Temperature | 298(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 9.766(3) Å |
| b | 10.355(3) Å |
| c | 13.017(4) Å |
| α | 81.669(4)° |
| β | 74.176(4)° |
| γ | 81.141(4)° |
| Volume | 1244.0(7) ų |
| Z | 4 |
| Density (calculated) | 1.619 Mg/m³ |
| Absorption Coefficient | 3.291 mm⁻¹ |
| F(000) | 608 |
| Data Collection | |
| Diffractometer | Bruker SMART CCD area detector |
| Reflections Collected | 6527 |
| Independent Reflections | 4317 [R(int) = 0.0351] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 4317 / 0 / 325 |
| Goodness-of-fit on F² | 0.993 |
| Final R indices [I>2sigma(I)] | R1 = 0.0513, wR2 = 0.1199 |
| R indices (all data) | R1 = 0.0768, wR2 = 0.1321 |
Molecular and Crystal Structure
The asymmetric unit of 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine contains two independent molecules. The imidazo[1,2-a]pyridine ring system is essentially planar. The bromophenyl ring is twisted with respect to the imidazo[1,2-a]pyridine core. The crystal packing is stabilized by intermolecular interactions.
Selected bond lengths and angles for one of the independent molecules are presented in Tables 2 and 3, respectively.
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| Br(1) | C(11) | 1.902(5) |
| O(1) | C(12) | 1.365(6) |
| O(1) | C(14) | 1.423(7) |
| N(1) | C(5) | 1.321(7) |
| N(1) | C(8A) | 1.385(6) |
| N(4) | C(5) | 1.383(7) |
| N(4) | C(4A) | 1.388(6) |
| C(2) | C(3) | 1.372(8) |
| C(2) | C(8A) | 1.455(7) |
| C(3) | C(4A) | 1.388(7) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C(12) | O(1) | C(14) | 117.7(4) |
| C(5) | N(1) | C(8A) | 105.7(4) |
| C(5) | N(4) | C(4A) | 107.5(4) |
| N(1) | C(5) | N(4) | 111.3(5) |
| N(1) | C(5) | C(6) | 127.1(5) |
| N(4) | C(5) | C(6) | 121.6(5) |
| C(3) | C(4A) | N(4) | 108.0(4) |
| C(3) | C(4A) | C(8) | 132.8(5) |
| N(4) | C(4A) | C(8) | 119.2(5) |
| C(2) | C(8A) | N(1) | 107.4(4) |
Experimental Protocols
Synthesis of 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine
A general synthesis for 2-aryl-imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.
-
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone
-
Ethanol
-
Sodium bicarbonate
-
-
Procedure:
-
A mixture of 2-aminopyridine (1 mmol) and 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone (1 mmol) is dissolved in ethanol (20 mL).
-
Sodium bicarbonate (1.2 mmol) is added to the solution.
-
The reaction mixture is heated at reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound.
-
Procedure:
-
The purified 2-(3-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
The solution is filtered to remove any insoluble impurities.
-
The clear solution is left undisturbed in a loosely covered vial at room temperature.
-
Colorless, block-like crystals are typically formed over a period of several days.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the title compound.
Caption: General workflow for the synthesis and crystallographic analysis.
This guide provides a foundational understanding of the crystal structure of a representative 2-(bromophenyl)imidazo[1,2-a]pyridine derivative. The presented data and methodologies can serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and crystallography.
Spectroscopic and Structural Elucidation of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The substitution pattern on this scaffold plays a crucial role in modulating its physicochemical and pharmacological characteristics. This technical guide provides an in-depth overview of the spectral data (NMR, IR, and Mass Spectrometry) for a key derivative, 2-(3-Bromophenyl)imidazo[1,2-a]pyridine. Detailed experimental protocols for acquiring this data are also presented, along with a visualization of its synthetic pathway. This document serves as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this important molecular entity.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 2-aminopyridine with an α-haloketone, specifically 2-bromo-1-(3-bromophenyl)ethan-1-one. This reaction, often referred to as the Tschitschibabin reaction, is a well-established method for the formation of the imidazo[1,2-a]pyridine ring system.
In-Depth Technical Guide: Photophysical Properties of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] The fused aromatic system imparts rigidity and planarity, which often leads to favorable fluorescent characteristics. The substituent at the 2-position of the imidazo[1,2-a]pyridine core plays a crucial role in modulating these properties. This guide focuses on the photophysical characteristics of a specific derivative, 2-(3-Bromophenyl)imidazo[1,2-a]pyridine, providing a comprehensive overview of its synthesis, expected photophysical parameters, and the experimental protocols for their determination. This information is valuable for the design of novel therapeutic agents, fluorescent probes, and other advanced materials.
Synthesis of this compound
The most common and effective method for the synthesis of 2-arylimidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. In the case of this compound, this involves the reaction of 2-aminopyridine with 2-bromo-1-(3-bromophenyl)ethan-1-one.
Photophysical Properties
Table 1: Photophysical Data of 2-Phenylimidazo[1,2-a]pyridine and its Derivatives (in Dichloromethane)
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |
| 2-Phenylimidazo[1,2-a]pyridine | ~330 | ~380 | ~4300 | 0.32 - 0.51 | 2 - 8 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | ~335 | ~385 | ~4200 | Data not available | Data not available |
| 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | ~330 | ~380 | ~4300 | Data not available | Data not available |
| This compound (Estimated) | ~335-340 | ~385-390 | ~4100-4300 | ~0.2-0.4 | ~2-7 |
Note: The data for 2-phenylimidazo[1,2-a]pyridine and its derivatives are compiled from various sources.[2] The values for this compound are estimations based on the trends observed for other halogenated derivatives and the known effects of bromine substitution.
The photophysical processes involved, including absorption of a photon, vibrational relaxation, internal conversion, fluorescence, and intersystem crossing, can be visualized using a Jablonski diagram.
Experimental Protocols
Detailed methodologies for the synthesis and photophysical characterization of this compound are provided below.
Synthesis of this compound
This protocol is a general procedure adapted from known methods for the synthesis of 2-arylimidazo[1,2-a]pyridines.
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(3-bromophenyl)ethan-1-one
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) in absolute ethanol.
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
UV-Vis Absorption Spectroscopy
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., dichloromethane).
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µM.
-
Use the pure solvent as a reference in the reference cuvette.
-
Record the absorption spectrum of each solution from 200 to 500 nm.
-
Identify the wavelength of maximum absorption (λabs).
-
Verify the linearity of absorbance with concentration at λabs (Beer-Lambert law).
Fluorescence Spectroscopy
Instrumentation:
-
Fluorometer equipped with an excitation and an emission monochromator
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Use the same solutions prepared for the UV-Vis absorption measurements. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.
-
Record the fluorescence emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to the baseline.
-
Identify the wavelength of maximum emission (λem).
-
To obtain the excitation spectrum, set the emission monochromator to the λem and scan the excitation wavelengths. The corrected excitation spectrum should be superimposable with the absorption spectrum.
Determination of Fluorescence Quantum Yield (ΦF)
The relative method using a well-characterized fluorescence standard is commonly employed.
Standard:
-
Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) or another suitable standard with emission in a similar spectral region.
Procedure:
-
Prepare a series of solutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η²sample / η²std) where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime (τ)
Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for fluorescence lifetime measurements.
Instrumentation:
-
TCSPC system with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector (e.g., photomultiplier tube).
Procedure:
-
Prepare a dilute solution of the sample with an absorbance of ~0.1 at the excitation wavelength.
-
Excite the sample with the pulsed light source at a wavelength close to its λabs.
-
Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the emitted photons.
-
Record the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).
-
Analyze the fluorescence decay data by fitting it to a multi-exponential decay model, after deconvolution with the IRF, to obtain the fluorescence lifetime(s).
Conclusion
This technical guide provides a comprehensive overview of the synthesis and photophysical properties of this compound. While specific experimental data for this compound is limited, estimations based on analogous structures provide valuable insights for researchers. The detailed experimental protocols offer a practical framework for the synthesis and characterization of this and related imidazo[1,2-a]pyridine derivatives, facilitating their exploration in drug discovery and materials science. The unique photophysical properties of this scaffold, tunable through substitution, underscore its potential for the development of novel functional molecules.
References
Biological Activity Screening of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of the 2-(3-Bromophenyl)imidazo[1,2-a]pyridine scaffold and its derivatives. The imidazo[1,2-a]pyridine core is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological properties. This document summarizes the key findings from various studies, focusing on the anticancer and antimicrobial potential of this class of compounds. Detailed experimental protocols for common biological assays are provided, along with a visualization of a key signaling pathway implicated in the mechanism of action of these molecules.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have attracted significant attention in drug discovery due to their diverse biological activities. The presence of a bromine substituent on the phenyl ring at the 2-position, as in this compound, offers a site for potential further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. Research has demonstrated that derivatives of this scaffold exhibit potent anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Quantitative Anticancer Activity Data of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivative (9d) | HeLa | 10.89 | [1] |
| Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivative (9d) | MCF-7 | 2.35 | [1] |
| Imidazo[1,2-a]pyridine derivative (5b) | MCF-7 | 3.5 | [1] |
| Imidazo[1,2-a]pyridine derivative (5b) | MDA-MB-231 | 6.8 | [1] |
| Imidazo[1,2-a]pyridine derivative (5b) | MiaPaca-2 | 4.2 | [1] |
| Imidazo[1,2-a]pyridine derivative (5b) | A549 | 5.1 | [1] |
| Imidazo[1,2-a]pyridine derivative (5b) | PC-3 | 61.1 | [1] |
| Imidazo[1,2-a]pyridine derivative (5b) | HCT-116 | 4.7 | [1] |
| Imidazo[1,2-a]pyridine Hybrid (HB9) | A549 | 50.56 | [2] |
| Imidazo[1,2-a]pyridine Hybrid (HB10) | HepG2 | 51.52 | [2] |
| Imidazo[1,2-a]pyridine derivative 12b | Hep-2 | 11 | [3] |
| Imidazo[1,2-a]pyridine derivative 12b | HepG2 | 13 | [3] |
| Imidazo[1,2-a]pyridine derivative 12b | MCF-7 | 11 | [3] |
| Imidazo[1,2-a]pyridine derivative 12b | A375 | 11 | [3] |
| Imidazo[1,2-a]pyridine compound 6 | A375 | 9.7 | [4] |
| Imidazo[1,2-a]pyridine compound 6 | WM115 | 15.2 | [4] |
| Imidazo[1,2-a]pyridine compound 6 | HeLa | 33.1 | [4] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivative 3h | HCT-15 | 66.92 | [5] |
| 3-aminoimidazole[1,2-α]pyridine compound 12 | HT-29 | 4.15 | [6] |
| 3-aminoimidazole[1,2-α]pyridine compound 18 | MCF-7 | 14.81 | [6] |
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been investigated for its potential as an antimicrobial agent. Derivatives have shown activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Antimicrobial Activity Data of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridin-3-amine (1g) | S. aureus ATCC 13709 | 3.91 | [7] |
| Imidazo[1,2-a]pyridin-3-amine (1g) | MRSA ATCC 33591 | 3.91 | [7] |
| Imidazo[1,2-a]pyridin-3-amine (2g) | S. aureus ATCC 13709 | 3.91 | [7] |
| Imidazo[1,2-a]pyridin-3-amine (2g) | MRSA ATCC 33591 | 3.91 | [7] |
| 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | P. aeruginosa | < Streptomycin | [8] |
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[4][9][10]
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 × 10⁵ CFU/mL.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
Signaling Pathway Involvement: PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular pathway that regulates cell cycle, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[4][11][12][13][14]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on its derivatives demonstrate significant potential in the fields of oncology and infectious diseases. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers engaged in the screening and development of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. journal.waocp.org [journal.waocp.org]
- 11. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 13. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Emergence of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine as a Promising Drug Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. This technical guide delves into the synthesis, potential biological activities, and experimental evaluation of a key derivative, 2-(3-Bromophenyl)imidazo[1,2-a]pyridine, highlighting its potential as a versatile scaffold for drug discovery and development. The presence of the bromophenyl moiety offers a strategic handle for further chemical modifications, making it an attractive starting point for the generation of compound libraries with diverse pharmacological profiles.
Synthesis of this compound
The primary synthetic route to this compound involves the cyclocondensation reaction between 2-aminopyridine and an α-haloketone, specifically 2-bromo-1-(3-bromophenyl)ethanone. This classical method, often referred to as the Tchichibabine reaction, provides a straightforward and efficient means to construct the imidazo[1,2-a]pyridine ring system.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(3-bromophenyl)ethanone
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in absolute ethanol, add 2-bromo-1-(3-bromophenyl)ethanone (1.1 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is not extensively reported, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant activity in several key therapeutic areas. The 3-bromophenyl substituent can serve as a valuable pharmacophore, potentially interacting with hydrophobic pockets in target proteins and providing a vector for further structure-activity relationship (SAR) studies.
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent anticancer agents. Their mechanism of action often involves the inhibition of crucial signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis, and can induce apoptosis.
The potential mechanism of action for this compound as a PI3K/Akt/mTOR inhibitor is depicted below.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors. Given that a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as an Aurora A kinase inhibitor, it is plausible that this compound could also exhibit inhibitory activity against various kinases involved in cell cycle regulation and proliferation.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a series of in vitro assays are recommended.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the compound against a panel of relevant kinases (e.g., PI3K, Akt, mTOR, Aurora A).
General Protocol (Example using a luminescence-based assay):
-
Prepare a series of dilutions of the test compound in a suitable buffer.
-
In a 96-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the diluted test compound to the wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
After incubation, add a reagent that detects the amount of remaining ATP (e.g., a luciferase/luciferin-based reagent).
-
Measure the luminescence using a plate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the compound.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the effect of the compound on the viability of cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., breast, colon, lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
The following diagram outlines the workflow for the in vitro biological evaluation of the compound.
Caption: Workflow for evaluating the in vitro biological activity of the target compound.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the public domain, the following table provides a template for summarizing key parameters that should be determined during its evaluation. Data for representative imidazo[1,2-a]pyridine derivatives from the literature are included for context.
| Compound/Derivative | Target/Cell Line | Assay Type | IC₅₀ (µM) |
| This compound | PI3Kα | Kinase Inhibition | To be determined |
| This compound | MCF-7 (Breast Cancer) | MTT Assay | To be determined |
| This compound | HCT116 (Colon Cancer) | MTT Assay | To be determined |
| Representative Imidazo[1,2-a]pyridine 1 | PI3Kα | Kinase Inhibition | 0.0028 |
| Representative Imidazo[1,2-a]pyridine 2 | A375 (Melanoma) | Cell Proliferation | 0.14 |
Conclusion
This compound represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the strategic placement of the bromine atom allow for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Based on the known biological activities of the broader imidazo[1,2-a]pyridine class, this compound warrants further investigation, particularly in the areas of oncology and kinase inhibition. The experimental protocols and evaluation strategies outlined in this guide provide a solid framework for researchers to unlock the full therapeutic potential of this intriguing molecular core.
Technical Guide: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7)
This technical guide provides a comprehensive overview of the chemical properties, potential therapeutic applications, and relevant experimental protocols for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine, identified by CAS number 34658-66-7. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
2-(4-Bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic organic compound. Its core structure, imidazo[1,2-a]pyridine, is a recurring motif in medicinal chemistry due to its diverse biological activities.[1][2] The bromophenyl substituent at the 2-position provides a valuable site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of derivatives.
Table 1: Physicochemical Properties of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
| Property | Value | Reference |
| CAS Number | 34658-66-7 | |
| IUPAC Name | 2-(4-bromophenyl)imidazo[1,2-a]pyridine | |
| Molecular Formula | C₁₃H₉BrN₂ | |
| Molecular Weight | 273.13 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 216-220 °C | |
| Solubility | Soluble in certain organic solvents like ethanol. | [3] |
Potential Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is a key component in several commercially available drugs and has been extensively investigated for various therapeutic applications.[2][4] Derivatives of this core structure have shown promise in the following areas:
-
Anticancer Activity: Several studies have demonstrated the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents.[5][6] Their mechanism of action can involve the inhibition of key signaling pathways, such as the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[5][7]
-
Anti-tuberculosis Activity: A significant body of research has focused on the development of imidazo[1,2-a]pyridine analogues as potent inhibitors of Mycobacterium tuberculosis.[8][9][10] These compounds have been shown to target the cytochrome b subunit (QcrB) of the electron transport chain, a critical component for the bacterium's survival.[11][12]
-
Other Biological Activities: The imidazo[1,2-a]pyridine scaffold has also been associated with antiviral, antifungal, anti-inflammatory, and anticonvulsant properties.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine and its derivatives.
Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
A common method for the synthesis of 2-substituted imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.
General Procedure:
-
A mixture of 2-aminopyridine and 4-bromophenacyl bromide is dissolved in a suitable solvent, such as ethanol.
-
The reaction mixture is refluxed for a specified period.
-
Upon cooling, the solution is basified, typically with a solution of sodium hydroxide, to a pH of 9.
-
The resulting mixture is then cooled and poured over crushed ice to precipitate the product.
-
The precipitate is collected by filtration and purified by recrystallization from a suitable solvent like ethanol.
In Vitro Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer)[5]
-
Complete cell culture medium
-
96-well plates
-
2-(4-Bromophenyl)imidazo[1,2-a]pyridine or its derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere for 48 hours.[5]
-
Compound Treatment: Treat the cells with increasing concentrations of the test compounds (e.g., 0-100 µM) for 48 hours.[5] A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.[5]
-
Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Incubate for 16 hours at 37°C.[5]
-
Absorbance Measurement: Measure the absorbance at 585 nm using a microplate reader.[5]
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
This method is used to detect and quantify apoptosis in cells treated with the test compound.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
-
Cell Collection: Collect both floating and adherent cells after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
In Vitro Anti-tuberculosis Activity Assessment
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)
-
96-well plates
-
Test compound
-
Resazurin solution
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in a 96-well plate.
-
Inoculation: Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Incubation: Incubate the plates at 37°C for several days.
-
Growth Assessment: After incubation, add a resazurin solution to each well and incubate for an additional 24-48 hours.[11]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.
Signaling Pathways and Mechanisms of Action
Anticancer Activity: Inhibition of the AKT/mTOR Pathway
Studies on imidazo[1,2-a]pyridine derivatives have shown that their anticancer effects can be mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.[5][7] This pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. journals.plos.org [journals.plos.org]
- 12. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. scispace.com [scispace.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Preliminary Cytotoxicity Studies of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1][2] Derivatives of this core structure have been extensively investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[2][3] The presence of a phenyl group at the C-2 position is a common feature in many active compounds, with substitutions on this ring significantly influencing their cytotoxic potency and selectivity.
Cytotoxicity of 2-Phenylimidazo[1,2-a]pyridine Derivatives
While direct cytotoxic data for 2-(3-Bromophenyl)imidazo[1,2-a]pyridine is not available, numerous studies on analogous compounds provide a strong rationale for its investigation as a potential anticancer agent. The following table summarizes the in vitro cytotoxicity (IC50 values) of various 2-phenylimidazo[1,2-a]pyridine derivatives against a range of human cancer cell lines.
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | 2-(nitro-substituted phenyl), 3-(p-chlorophenyl amine) | HT-29 (Colon) | 4.15 ± 2.93 | [4] |
| MCF-7 (Breast) | 30.88 ± 14.44 | [4] | ||
| B16F10 (Melanoma) | 64.81 ± 15.78 | [4] | ||
| Compound 18 | 2-(2,4-difluorophenyl), 3-(p-fluorophenyl amine) | HT-29 (Colon) | 10.11 ± 0.70 | [4] |
| MCF-7 (Breast) | 14.81 ± 0.20 | [4] | ||
| IP-5 | Not specified | HCC1937 (Breast) | 45 | [5][6] |
| IP-6 | Not specified | HCC1937 (Breast) | 47.7 | [5][6] |
| IP-7 | Not specified | HCC1937 (Breast) | 79.6 | [5][6] |
| HB9 | Hybrid with 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid | A549 (Lung) | 50.56 | [7][8] |
| HB10 | Hybrid with 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid | HepG2 (Liver) | 51.52 | [7][8] |
Experimental Protocols
A standardized methodology for assessing the in vitro cytotoxicity of novel compounds is crucial for data reproducibility and comparison. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[5]
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Potential Signaling Pathways
Several studies on imidazo[1,2-a]pyridine derivatives have elucidated their mechanisms of action, which often involve the modulation of critical signaling pathways implicated in cancer cell survival and proliferation.
AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature in many cancers. Some imidazo[1,2-a]pyridine compounds have been shown to inhibit this pathway, leading to decreased phosphorylation of AKT and its downstream target mTOR.[3] This inhibition can, in turn, induce apoptosis and cell cycle arrest.
Induction of Apoptosis
Imidazo[1,2-a]pyridine derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells.[5] This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[5] The induction of apoptosis can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
Imidazo[1,2-a]pyridine Derivative-Induced Apoptosis Pathway
Caption: A simplified signaling pathway illustrating the induction of apoptosis by an imidazo[1,2-a]pyridine derivative.
References
- 1. Buy 2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine (EVT-13235101) [evitachem.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. chemmethod.com [chemmethod.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, and its derivatization via Suzuki coupling allows for the exploration of a vast chemical space to optimize biological activity.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. For the substrate this compound, the bromine atom on the phenyl ring serves as the electrophilic partner, reacting with a nucleophilic arylboronic acid in the presence of a palladium catalyst and a base. This reaction facilitates the synthesis of 2-(biphenyl-3-yl)imidazo[1,2-a]pyridine derivatives, which are of significant interest in the development of novel therapeutic agents.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids. These conditions can serve as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 10 | 88-98 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DME/H₂O (3:1) | 85 | 14 | 75-85 |
| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/Ethanol/H₂O (2:1:1) | 95 | 12 | 82-92 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2-3 equiv.)
-
Degassed solvent (e.g., Toluene/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Reaction Setup
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
Solvent Addition and Reaction
-
Add the degassed solvent mixture via syringe to the reaction flask.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(biphenyl-3-yl)imidazo[1,2-a]pyridine derivative.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
Application Notes and Protocols: Leveraging 2-(3-Bromophenyl)imidazo[1,2-a]pyridine for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently employed in the design of potent and selective kinase inhibitors. The strategic functionalization of this core structure is crucial for achieving desired pharmacological profiles. This document provides detailed application notes and protocols for the utilization of a key intermediate, 2-(3-Bromophenyl)imidazo[1,2-a]pyridine, in the synthesis of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. This intermediate serves as a versatile building block for introducing molecular diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Introduction
Kinases are a class of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts. The imidazo[1,2-a]pyridine core has emerged as a valuable scaffold for the development of kinase inhibitors due to its rigid, planar structure and its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases.
The presence of a bromine atom at the 3-position of the phenyl ring in this compound offers a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide range of substituents, facilitating the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This document outlines the synthesis of this key intermediate and its subsequent elaboration into potent kinase inhibitors targeting kinases such as Activin-like kinase 2 (ALK2), Phosphoinositide 3-kinase (PI3K), Cyclin-dependent kinase 9 (CDK9), and FMS-like tyrosine kinase 3 (FLT3).
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine-based compounds against various kinases. While not all of these compounds are direct derivatives of this compound, they represent the potential of the broader imidazo[1,2-a]pyridine scaffold, which can be accessed and diversified using the bromo-intermediate.
| Compound ID | Kinase Target | IC50 (nM) | Cell-based Assay (Cell Line) | Cell-based GI50/IC50 (µM) | Reference |
| LB-1 | CDK9 | 9.22 | HCT116 | - | [1] |
| Compound 12 | PI3Kα | 2.8 | A375 | 0.14 | [2] |
| HeLa | 0.21 | [2] | |||
| Imidazo[1,2-a]pyridine-thiophene derivative | FLT3 | - | MOLM14 | 0.16 - 9.28 | [3] |
| Imidazo[4,5-b]pyridine-based inhibitor (27e) | Aurora-A | 38 | SW620 | 0.283 | [4] |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivative | c-KIT (V654A) | nanomolar range | GIST 430/654 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyridine core, which can be adapted for the synthesis of the 2-(3-bromophenyl) derivative.
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(3-bromophenyl)ethan-1-one (or chloroacetaldehyde for the unsubstituted core)
-
Sodium bicarbonate (NaHCO3) or another suitable base
-
Ethanol (EtOH) or another suitable solvent
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add a solution of 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) in ethanol dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol outlines a general method for the diversification of this compound via a Suzuki cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05 eq)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 eq)
-
Solvent (e.g., Dioxane/Water, DMF, Toluene)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired coupled product.
Protocol 3: Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase. Specific conditions will vary depending on the kinase.
Materials:
-
Target kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-33P]ATP)
-
Synthesized inhibitor compound
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Kinase detection reagent (e.g., for luminescence or fluorescence-based assays) or phosphocellulose paper for radiometric assays.
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a microplate, add the assay buffer, the target kinase, and the inhibitor solution.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the kinase activity. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity. For other assay formats, add the detection reagent and measure the signal (luminescence, fluorescence, etc.).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: A simplified diagram of common kinase signaling pathways targeted by imidazo[1,2-a]pyridine-based inhibitors.
Experimental Workflow
Caption: Workflow for the synthesis and development of kinase inhibitors from this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic use in palladium-catalyzed cross-coupling reactions allows for the efficient generation of diverse chemical libraries. The imidazo[1,2-a]pyridine scaffold has demonstrated its potential to yield potent and selective inhibitors against a range of therapeutically relevant kinases. The protocols and data presented herein provide a foundation for researchers to explore this promising area of drug discovery and develop the next generation of targeted therapies.
References
- 1. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-Bromophenyl)imidazo[1,2-a]pyridine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine and its derivatives in the field of organic electronics, with a primary focus on Organic Light-Emitting Diodes (OLEDs). The imidazo[1,2-a]pyridine core is a promising scaffold for organic electronic materials due to its rigid, planar structure and tunable photophysical properties. The presence of the bromophenyl group at the 2-position offers a reactive site for further functionalization, allowing for the fine-tuning of electronic and optical characteristics.
Overview of Imidazo[1,2-a]pyridine Derivatives in Organic Electronics
Imidazo[1,2-a]pyridine derivatives have emerged as a versatile class of materials for organic electronics, demonstrating applications as:
-
Blue-emitting materials: Their inherent fluorescence in the blue region of the spectrum makes them suitable candidates for emitters in OLEDs.[1]
-
Host materials: For phosphorescent emitters in Phosphorescent OLEDs (PhOLEDs), their high triplet energy levels are advantageous.
-
Electron-transporting materials: The electron-deficient nature of the pyridine ring facilitates electron transport.
The substitution pattern on the imidazo[1,2-a]pyridine core significantly influences its properties. Aryl substitution at the C2 position, such as the 3-bromophenyl group, can enhance the fluorescence quantum yield.[2]
Synthesis of this compound
A general and efficient one-pot synthesis method for 2-arylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] While a specific protocol for this compound is not explicitly detailed in the search results, a reliable synthesis can be adapted from the protocol for its isomer, 2-(4-Bromophenyl)imidazo[1,2-a]pyridine.[3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of similar 2-phenylimidazo[1,2-a]pyridine derivatives.[3]
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(3-bromophenyl)ethan-1-one (3-Bromophenacyl bromide)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound can be utilized as a blue-emitting material in the emissive layer (EML) of an OLED. The general device architecture for a multilayer OLED is as follows:
dot
Caption: A typical multilayer OLED device architecture.
Experimental Protocol: OLED Fabrication
This is a general protocol for the fabrication of a vacuum-deposited OLED.[4]
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
This compound (as the emitter or dopant)
-
Host material (e.g., CBP: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) if used as a dopant
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al)
-
High-vacuum thermal evaporation system
-
Substrate cleaning facility (ultrasonic bath, solvents)
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Layer Deposition (by Thermal Evaporation):
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of NPB.
-
Emissive Layer (EML):
-
Neat Film: Deposit a 20 nm thick layer of this compound.
-
Doped Film: Co-evaporate a host material (e.g., CBP) with this compound as the dopant at a specific concentration (e.g., 5-10 wt%). The total thickness of the EML should be around 20-30 nm.
-
-
Electron Transport Layer (ETL): Deposit a 30 nm thick layer of TPBi.
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of LiF.
-
Cathode: Deposit a 100 nm thick layer of Al through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the fabricated device using a glass lid and UV-curable epoxy inside a glovebox to protect it from atmospheric moisture and oxygen.
-
Photophysical and Electroluminescent Properties (Expected)
While specific data for this compound is not available in the provided search results, the expected properties can be inferred from related imidazo[1,2-a]pyridine derivatives.[2][5]
Photophysical Properties
| Property | Expected Value/Range |
| Absorption (λmax) in Solution | ~350-380 nm |
| Emission (λmax) in Solution | ~420-460 nm (Blue) |
| Photoluminescence Quantum Yield (PLQY) | Moderate to High (> 0.5) |
| HOMO Level | ~ -5.5 to -5.8 eV |
| LUMO Level | ~ -2.4 to -2.7 eV |
Electroluminescent Performance of a Hypothetical Device
The performance of an OLED incorporating this compound will depend on the device architecture and whether it is used as a neat emitting layer or a dopant in a host. For a device with a doped emissive layer, the following performance could be anticipated based on similar blue-emitting imidazo[1,2-a]pyridine derivatives.[5]
| Parameter | Expected Performance |
| Turn-on Voltage (Von) | 3.0 - 4.5 V |
| Maximum Luminance (Lmax) | > 1000 cd/m² |
| Maximum External Quantum Efficiency (EQEmax) | 3 - 7% |
| CIE Coordinates (x, y) | (0.15 - 0.18, 0.10 - 0.20) (Blue) |
Structure-Property Relationships
The following diagram illustrates the logical relationship between the molecular structure of this compound and its function in an OLED.
dot
Caption: Structure-Property-Function relationship.
Future Directions
The bromine atom on the phenyl ring of this compound serves as a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[6] This allows for the synthesis of a library of derivatives with tailored properties. For instance:
-
Attaching electron-donating or electron-withdrawing groups: To fine-tune the HOMO/LUMO energy levels and emission color.
-
Introducing bulky side groups: To suppress intermolecular interactions and reduce aggregation-caused quenching, potentially leading to higher solid-state luminescence efficiency.
-
Building larger conjugated systems: To red-shift the emission and explore applications in other colors.
These modifications can lead to the development of highly efficient and stable materials for a new generation of organic electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols: 2-(3-Bromophenyl)imidazo[1,2-a]pyridine as a Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized for their diverse biological activities and favorable photophysical properties.[1] Their rigid, planar structure and extended π-conjugation system often result in significant fluorescence, making them attractive candidates for the development of fluorescent probes for bioimaging.[1][2] This document provides detailed application notes and protocols for the use of a specific derivative, 2-(3-Bromophenyl)imidazo[1,2-a]pyridine, as a fluorescent probe for cellular imaging. This probe is anticipated to be a valuable tool for visualizing cellular structures and dynamics.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes the expected and reported properties for closely related imidazo[1,2-a]pyridine derivatives. These values provide a strong basis for experimental design.
| Property | Reported Value/Range (for related compounds) | Reference |
| Excitation Wavelength (λex) | ~368 nm | [3] |
| Emission Wavelength (λem) | ~425 - 464 nm | [3][4] |
| Quantum Yield (ΦF) | 0.2 - 0.7 | [2] |
| Molecular Formula | C₁₃H₉BrN₂ | [5] |
| Molecular Weight | 273.13 g/mol | [5] |
Note: The exact spectral properties should be determined empirically for the specific batch of this compound being used.
Synthesis of this compound
A common and effective method for the synthesis of 2-phenylimidazo[1,2-a]pyridines is the one-pot reaction of 2-aminopyridine with a substituted acetophenone.[6] The following protocol is adapted from established procedures for similar compounds.[7]
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(3-bromophenyl)ethan-1-one
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Protocol:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 mmol) in ethanol (20 mL).
-
Add sodium bicarbonate (2.0 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic workflow for this compound.
Cytotoxicity Assessment
Before use in live-cell imaging, it is crucial to determine the cytotoxic potential of the fluorescent probe. The following table provides IC₅₀ values for various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, which can serve as a reference for estimating the potential toxicity of this compound.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative 6 | A375 (Melanoma) | <12 | [8] |
| Imidazo[1,2-a]pyridine derivative 6 | WM115 (Melanoma) | <12 | [8] |
| Imidazo[1,2-a]pyridine derivative 6 | HeLa (Cervical Cancer) | ~35 | [8][9] |
| Imidazo[1,2-a]pyridine hybrid HB9 | A549 (Lung Cancer) | 50.56 | [10][11] |
| Imidazo[1,2-a]pyridine hybrid HB10 | HepG2 (Liver Carcinoma) | 51.52 | [10][11] |
| Thiazole derivative 12 | A375 (Melanoma) | 0.14 | [12] |
| Thiazole derivative 12 | HeLa (Cervical Cancer) | 0.21 | [12] |
Protocol for MTT Assay:
-
Seed cells (e.g., HeLa, A549, or a cell line relevant to the research) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with increasing concentrations of the probe (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Application: Cellular Bioimaging
This compound can be used as a fluorescent stain for live or fixed cells to visualize cellular compartments. The lipophilic nature of the imidazo[1,2-a]pyridine core suggests it may accumulate in membranes or other lipid-rich structures.
Protocol for Live-Cell Imaging:
-
Cell Culture: Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM, to be optimized).
-
Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.
-
Imaging: Mount the coverslip or dish on a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set for excitation around 370 nm and emission around 450 nm). Acquire images using appropriate exposure times to minimize phototoxicity.
Caption: General workflow for live-cell imaging with a fluorescent probe.
Potential Applications and Future Directions
The fluorescent properties of this compound make it a promising candidate for various bioimaging applications. Future research could explore:
-
Organelle-Specific Imaging: Modification of the core structure could lead to probes that specifically target organelles like mitochondria or the endoplasmic reticulum.
-
Sensing Applications: The bromine substituent offers a site for further chemical modification, enabling the development of probes that respond to specific ions, reactive oxygen species, or other biomolecules.
-
Two-Photon Microscopy: The imidazo[1,2-a]pyridine scaffold has been shown to be capable of two-photon absorption, which would allow for deeper tissue imaging with reduced phototoxicity.[2][4]
Troubleshooting
-
Low Fluorescence Signal: Increase the probe concentration or incubation time. Ensure the filter set on the microscope is appropriate for the excitation and emission wavelengths of the probe.
-
High Background Fluorescence: Decrease the probe concentration or increase the number of washing steps.
-
Cell Death/Morphological Changes: The probe concentration may be too high. Perform a cytotoxicity assay to determine the optimal non-toxic concentration range. Reduce the light exposure during imaging to minimize phototoxicity.
By following these protocols and considering the provided data, researchers can effectively utilize this compound as a fluorescent probe in their bioimaging experiments.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two- and three-photon excitable quaternized imidazo[1,2-a]pyridines as mitochondrial imaging and potent cancer therapy agents (2020) | Eiji Hase | 5 Citations [scispace.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 7. One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. chemmethod.com [chemmethod.com]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Functionalization of 2-arylimidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the C-H functionalization of 2-arylimidazo[1,2-a]pyridines, a critical scaffold in medicinal chemistry. The protocols outlined below are based on recent advancements in photocatalysis and transition-metal catalysis, offering efficient and selective methods for the synthesis of diverse derivatives.
Protocol 1: Visible Light-Induced C3-Thiocyanation of 2-arylimidazo[1,2-a]pyridines
This protocol describes a metal-free method for the C3-thiocyanation of imidazo[1,2-a]pyridines using a photoredox catalyst.[1]
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Anti-Tuberculosis Agents from 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anti-tuberculosis agents derived from 2-(3-Bromophenyl)imidazo[1,2-a]pyridine. The protocols detailed below are based on established synthetic methodologies and biological assays, offering a framework for the development of potent inhibitors of Mycobacterium tuberculosis.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of new anti-tuberculosis drugs with novel mechanisms of action. The imidazo[1,2-a]pyridine scaffold has been identified as a promising pharmacophore, with several derivatives exhibiting potent anti-tubercular activity. Notably, imidazo[1,2-a]pyridine-3-carboxamides have shown excellent activity against both drug-sensitive and drug-resistant Mtb strains, with some compounds targeting the essential cytochrome bc1 complex (QcrB).
This document outlines a detailed synthetic route starting from this compound to generate a library of imidazo[1,2-a]pyridine-3-carboxamides. Furthermore, a standard protocol for assessing the in vitro anti-tuberculosis activity using the Microplate Alamar Blue Assay (MABA) is provided.
Data Presentation: Anti-Tuberculosis Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the anti-tuberculosis activity of selected imidazo[1,2-a]pyridine-3-carboxamide derivatives against the H37Rv strain of M. tuberculosis, as reported in the literature. This data highlights the potential of this compound class as a source of new anti-TB agents.
| Compound ID | Structure | MIC (µg/mL) vs. Mtb H37Rv | Reference |
| IPA-6 | 2,6-dimethyl-N-(4-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyridine-3-carboxamide | 0.05 | [1] |
| IPA-9 | N-(4-isopropylbenzyl)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide | 0.4 | [1] |
| Compound 1 | N-(2-phenoxyethyl)imidazo[1,2-a]pyridine derivative | 0.027 | [1] |
| Compound 3 | Novel IPA carboxamide | 0.78 | [1] |
| Compound 5 | Imidazo[1,2-a]pyridine skeleton | 0.0625 | [1] |
| Compound 6 | Linhu Li et al. reported IPA derivative | <0.016 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes the synthesis of the core scaffold, this compound.
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(3-bromophenyl)ethan-1-one
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a solid.
Protocol 2: Synthesis of this compound-3-carbaldehyde via Vilsmeier-Haack Formylation
This protocol details the introduction of a formyl group at the C-3 position of the imidazo[1,2-a]pyridine ring.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, cool DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 eq) to the cooled DMF with stirring, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq) in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound-3-carbaldehyde.
Protocol 3: Oxidation to this compound-3-carboxylic acid
This protocol describes the oxidation of the aldehyde to the corresponding carboxylic acid.
Materials:
-
This compound-3-carbaldehyde
-
Potassium permanganate (KMnO₄) or Oxone
-
Acetone/Water or Acetonitrile/Water mixture
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the this compound-3-carbaldehyde (1.0 eq) in an acetone/water mixture.
-
Cool the solution to 0 °C and add a solution of potassium permanganate (1.5 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound-3-carboxylic acid.
Protocol 4: Amide Coupling to Synthesize this compound-3-carboxamides
This protocol outlines the coupling of the carboxylic acid with various amines to generate the target carboxamides.
Materials:
-
This compound-3-carboxylic acid
-
Desired amine (e.g., benzylamine, piperazine derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound-3-carboxylic acid (1.0 eq) in DCM or DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound-3-carboxamide.
Protocol 5: In Vitro Anti-Tuberculosis Activity Screening (Microplate Alamar Blue Assay - MABA)
This protocol describes a common method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Synthesized compounds
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare a stock solution of the synthesized compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to prevent evaporation.
-
Add 100 µL of Middlebrook 7H9 broth to the remaining wells.
-
Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate. The final concentration of DMSO should not exceed 1%.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well, except for the sterile control wells.
-
Include a drug-free control (inoculum only) and a sterile control (broth only).
-
Seal the plate with parafilm and incubate at 37 °C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizations
Caption: Synthetic pathway for anti-tuberculosis agents.
References
Application Notes and Protocols for Developing Anticancer Agents Using the Imidazo[1,2-a]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Notably, numerous derivatives have exhibited potent anticancer effects against a variety of cancer cell lines, including those of the breast, lung, colon, and melanoma.[1][3] These compounds often exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] This document provides an overview of the anticancer applications of imidazo[1,2-a]pyridine derivatives, detailed protocols for their synthesis and biological evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine-based compounds have shown significant promise as anticancer agents by targeting various molecular mechanisms crucial for cancer cell growth and survival.[1][2] One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer.[2][3] By inhibiting key kinases in this pathway, such as PI3K and Akt, these compounds can effectively suppress cell proliferation and induce apoptosis.[3][4] Furthermore, some derivatives have been shown to arrest the cell cycle and trigger apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of p53, p21, caspases, and PARP cleavage.[4][5] Other reported mechanisms of action include the inhibition of tubulin polymerization, cyclin-dependent kinases (CDKs), and the STAT3/NF-κB signaling pathway.[1][6]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | <12 | [3] |
| WM115 (Melanoma) | <12 | [3] | |
| HeLa (Cervical) | ~35 | [3] | |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [7] |
| HepG2 (Hepatocellular) | 13 | [7] | |
| MCF-7 (Breast) | 11 | [7] | |
| A375 (Melanoma) | 11 | [7] | |
| IP-5 | HCC1937 (Breast) | 45 | [4][5] |
| IP-6 | HCC1937 (Breast) | 47.7 | [4][5] |
| IP-7 | HCC1937 (Breast) | 79.6 | [4][5] |
| Thiazole-substituted imidazo[1,2-a]pyridine | A375 (Melanoma) | 0.14 | [3] |
| HeLa (Cervical) | 0.21 | [3] | |
| 1,2,4-oxadiazole substituted imidazo[1,2-a]pyridine | T47D (Breast) | >10 | [3] |
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyridine Derivatives (Iodine-Catalyzed Three-Component Reaction)
This protocol describes a one-pot, three-component synthesis of imidazo[1,2-a]pyridine derivatives, which is an efficient method for generating a library of compounds for screening.[7][8][9]
Materials:
-
2-aminopyridine
-
Aryl aldehyde
-
tert-butyl isocyanide
-
Iodine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-aminopyridine (1 mmol) and an appropriate aryl aldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask, add a catalytic amount of iodine (10 mol%).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the mixture.
-
Continue stirring the reaction at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into crushed ice.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired imidazo[1,2-a]pyridine derivative.
-
Characterize the final compound using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][10][11]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Imidazo[1,2-a]pyridine compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4][12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the imidazo[1,2-a]pyridine compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[1][3][7][13]
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the imidazo[1,2-a]pyridine compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.[4][14][15][16]
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-caspase-3, anti-PARP, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for developing imidazo[1,2-a]pyridine-based anticancer agents.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Caption: Induction of apoptosis and cell cycle arrest by imidazo[1,2-a]pyridine derivatives.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. static.igem.org [static.igem.org]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
analytical methods for purity assessment of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Application Notes: Purity Assessment of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Introduction
This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as anticancer, anti-inflammatory, and antiviral agents.[1] Given its therapeutic potential, ensuring the purity and stability of this active pharmaceutical ingredient (API) is critical for drug development, safety, and efficacy.
These application notes provide a comprehensive overview of the analytical methods for the purity assessment of this compound. The protocols detailed herein are intended for researchers, scientists, and drug development professionals involved in quality control and stability testing. The methods cover chromatographic, spectroscopic, and elemental analysis techniques to ensure a thorough characterization of the compound's purity profile.
Compound Information:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 419557-33-8[2] |
| Molecular Formula | C₁₃H₉BrN₂ |
| Molecular Weight | 273.13 g/mol |
| Structure | Imidazo[1,2-a]pyridine core with a 3-bromophenyl substituent at the 2-position. |
High-Performance Liquid Chromatography (HPLC) for Purity and Stability
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the primary technique for quantifying the purity of this compound and its degradation products. A validated HPLC method can separate the main compound from process-related impurities and degradation products formed under stress conditions.[3][4]
HPLC Experimental Protocol
This protocol describes a representative isocratic RP-HPLC method suitable for purity determination.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% TFA in water in the specified ratio. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of system peaks.
-
Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to ensure the analytical method is stability-indicating.[5] The drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light.[6]
Protocol:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 4 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Analyze all stressed samples using the developed HPLC method alongside an unstressed control sample.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Sample Purity Data (HPLC)
| Sample ID | Retention Time (min) | Peak Area | % Area | Identification |
| API-Lot-001 | 2.1 | 1,520 | 0.05 | Unknown Impurity |
| 5.8 | 2,985,600 | 99.80 | This compound | |
| 7.3 | 2,890 | 0.10 | Known Impurity A | |
| 9.1 | 1,450 | 0.05 | Unknown Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis process.[7]
GC-MS Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Headspace autosampler.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO or DMF).
-
Seal the vial tightly.
-
Incubate the vial in the headspace autosampler at 80°C for 15 minutes before injection.
GC-MS Analysis Workflow
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. bfr.bund.de [bfr.bund.de]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols and application notes for the efficient synthesis of 2-arylimidazo[1,2-a]pyrimidines utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that represent a "privileged scaffold" in medicinal chemistry. This core structure is found in numerous biologically active molecules with a wide range of therapeutic properties, including anticancer, antileishmanial, and potential as modular fluorophores.[1] The development of efficient and sustainable synthetic methods to access these compounds is of significant interest. Microwave-assisted synthesis has emerged as a powerful tool to expedite the synthesis of these valuable heterocyclic systems.[2][3]
General Reaction Scheme
The most common approach for synthesizing the imidazo[1,2-a]pyrimidine core involves the condensation reaction between a 2-aminopyrimidine derivative and an α-haloketone. Microwave irradiation facilitates this annulation reaction, often in the presence of a base or in a green solvent.
Caption: General workflow for microwave-assisted synthesis.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes various reported conditions for the microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidines and related derivatives, highlighting the versatility of this method.
| Entry | Reactant 1 | Reactant 2 | Solvent/Catalyst | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |
| 1 | 6-Methylisocytosine | α-Bromoacetophenones | DMF | 160 | 20 | N/A | High | [1][4][5] |
| 2 | 6-Methylisocytosine | α-Bromoacetophenone | DMF | 180 | 20 | N/A | 84 | [1][4] |
| 3 | 2-Substituted Imidazo[1,2-a]pyrimidines | Hydrazine Hydrate | Ethanol | 120 | 10-25 | 150 | High | [6] |
| 4 | Imidazo[1,2-a]pyridines | DMF/POCl₃ | PEG-400 | 90 | N/A | 400 | High | [7] |
| 5 | 2-Phenylimidazo[1,2-a]pyrimidines | Vilsmeier-Haack Reagent | Glycerol | 90 | N/A | 400 | High | [8] |
| 6 | 2-Aminopyridines | α-Bromoketones | H₂O-IPA (1:1) | N/A | N/A | 240 | Excellent | [3] |
| 7 | 3-Formyl-chromone, 2-Amino-pyridine, Isocyanide | NH₄Cl in EtOH | 80 | 15-20 | 100 | 21-36 | [9] | |
| 8 | Aromatic Ketones, NBS, 2-Aminopyridines | Lemon Juice | 85 | N/A | 400 | High | [10] |
N/A: Not available in the cited source.
Experimental Protocols
Protocol 1: Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones[1][4][5]
This protocol details the synthesis via condensation of 6-methylisocytosine with various α-bromoacetophenones.
Materials:
-
6-Methylisocytosine
-
Substituted α-bromoacetophenones (1.0 mmol)
-
Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
An equimolar mixture of 6-methylisocytosine (1.0 mmol) and the respective α-bromoacetophenone (1.0 mmol) is placed in a microwave reactor vial.
-
DMF is added as the solvent.
-
The vial is sealed and placed in the microwave reactor.
-
The reaction mixture is heated to 160-180°C for 20 minutes under microwave irradiation.[1][4]
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting solid product is collected by simple filtration.
-
The collected solid is washed with cold ethanol (2 x 2 mL) and dried under high vacuum at 60°C for one hour.[2]
Optimization: Heating the reaction mixture to 180°C for 20 minutes can increase the yield significantly, with one study reporting a yield of 84%.[1][4]
Caption: Reaction scheme for Protocol 1.
Protocol 2: Green Synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes[8]
This protocol describes a Vilsmeier-Haack formylation reaction performed under microwave irradiation using a green solvent.
Materials:
-
2-Phenylimidazo[1,2-a]pyrimidines
-
Vilsmeier-Haack reagent (prepared from POCl₃ and DMF)
-
Glycerol
-
Microwave reactor
Procedure:
-
In a reaction vessel, 2-phenylimidazo[1,2-a]pyrimidine is mixed with the Vilsmeier-Haack reagent.
-
Glycerol is added as the reaction medium.
-
The mixture is subjected to microwave irradiation at 400 W and a temperature of 90°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mass is poured into ice-cold water.
-
The mixture is neutralized using sodium carbonate (Na₂CO₃).
-
The solid product that precipitates is filtered, dried, and recrystallized to afford the pure 2-arylimidazo[1,2-a]pyrimidine-3-carbaldehyde.[8]
This method provides a practical and environmentally friendly approach to access 3-formylimidazo[1,2-a]pyrimidine derivatives with high yields.[8]
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the preparation of 2-arylimidazo[1,2-a]pyrimidines. The protocols outlined above demonstrate the versatility of this technology, allowing for rapid synthesis under various conditions, including the use of green solvents like glycerol and water-isopropanol mixtures.[3][8] These expedited methods are invaluable for researchers in medicinal chemistry and drug discovery, enabling faster access to diverse libraries of these important heterocyclic compounds for biological screening and development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 5. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.msu.ru [chem.msu.ru]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors. Purity of the starting materials is crucial; ensure that the 2-aminopyridine and 2-bromo-1-(3-bromophenyl)ethan-1-one are of high purity.[1] Inefficient reaction conditions, such as suboptimal temperature or reaction time, can also lead to reduced yields. Consider optimizing these parameters. The choice of solvent and catalyst can also significantly impact the outcome. Some modern approaches utilize catalyst systems like copper silicate or operate under solvent-free conditions to improve yields.[2][3]
Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I minimize these?
A2: Side reactions are a common issue in imidazo[1,2-a]pyridine synthesis. The formation of byproducts can be minimized by carefully controlling the reaction temperature.[1] Some reactions may require lower temperatures to prevent the formation of undesired products. Additionally, the order of reagent addition can be critical, especially in more complex or one-pot syntheses.[4] Ensuring an inert atmosphere (e.g., by using nitrogen or argon) can also prevent side reactions involving atmospheric components.
Q3: The reaction does not seem to go to completion, even after an extended period. What can I do?
A3: Incomplete conversion of starting materials can be due to several factors. The catalyst activity might be compromised; ensure the catalyst is fresh or properly activated.[1] The reaction temperature may be too low to overcome the activation energy barrier. A modest increase in temperature could improve the reaction rate and conversion. Finally, ensure the stoichiometry of the reactants is correct.
Q4: How can I improve the purification of the final product?
A4: Purification of imidazo[1,2-a]pyridine derivatives can be challenging due to their basicity and the similar polarity of byproducts.[1] Column chromatography on silica gel is a common and effective method.[1] Recrystallization from a suitable solvent system, such as ethanol or a mixture of acetone and ethanol, can also yield highly crystalline and pure product.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of 2-substituted imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][6] For this compound, this typically involves the reaction of 2-aminopyridine with 2-bromo-1-(3-bromophenyl)ethan-1-one.
Q2: Are there alternative, more environmentally friendly synthetic methods?
A2: Yes, several "green" chemistry approaches have been developed. These include ultrasound-assisted synthesis in water, which avoids the use of metal catalysts and harsh conditions.[7] Solvent-free reactions and the use of reusable catalysts are also being explored to make the synthesis more sustainable.[3][4]
Q3: What are some common catalysts used to improve the reaction?
A3: A variety of catalysts have been employed to enhance the synthesis of imidazo[1,2-a]pyridines. These include copper-based catalysts like copper(I) iodide (CuI) and copper silicate, as well as palladium salts.[2][7][8] In some cases, iodine has been used as a cost-effective and benign catalyst.[9]
Q4: Can microwave irradiation be used to accelerate the reaction?
A4: Yes, microwave-assisted synthesis has been shown to be an effective method for reducing reaction times and, in some cases, improving yields for the synthesis of imidazo[1,2-a]pyridine derivatives.[10]
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of different parameters on the reaction yield based on analogous syntheses described in the literature.
| Parameter | Variation | Effect on Yield | Reference |
| Catalyst | None | Moderate | [6] |
| Copper Silicate (10 mol%) | High | [2] | |
| PdCl2 | Good (up to 80%) | [8] | |
| Iodine (20 mol%) | High | [11] | |
| Solvent | Ethanol | Good | [2] |
| Toluene | Moderate | [8] | |
| Water (ultrasound) | Good | [7] | |
| Solvent-free | Excellent (72-89%) | [3] | |
| Temperature | Room Temperature | Low to Moderate | [9] |
| 60 °C | Good | [10] | |
| 80 °C | Very Good | [8][12] | |
| Reflux (Ethanol) | High | [2] | |
| Reaction Time | 30 min (Microwave) | High (89%) | [10] |
| 5 hours | Very Good | [12] | |
| 24 hours | Moderate | [5] |
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(3-bromophenyl)ethan-1-one
-
Ethanol (or other suitable solvent)
-
Copper silicate (or other suitable catalyst)
Procedure:
-
In a round-bottom flask, combine 2-aminopyridine (1 mmol) and 2-bromo-1-(3-bromophenyl)ethan-1-one (1 mmol).
-
Add the chosen solvent (e.g., 5 mL of ethanol).
-
Add the catalyst (e.g., 10 mol% copper silicate).
-
The reaction mixture is then refluxed. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure this compound.
Visualizing the Workflow
Synthesis and Troubleshooting Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and the key decision points for troubleshooting.
Caption: Workflow for synthesis and troubleshooting.
Logical Relationship for Troubleshooting Low Yield
This diagram outlines the logical steps to diagnose and resolve issues of low product yield.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of brominated heterocyclic compounds. The information is tailored to assist researchers in diagnosing and resolving issues in their experiments, ensuring the attainment of high-purity materials critical for drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with brominated heterocyclic compounds?
A1: Common impurities can be broadly categorized as:
-
Starting Materials: Unreacted starting materials are a frequent source of contamination.
-
Over-brominated Species: The reaction can sometimes proceed further than desired, leading to the formation of di- or poly-brominated products.[1][2]
-
Isomeric Byproducts: Depending on the directing effects of the heterocyclic ring and other substituents, various positional isomers of the desired brominated compound may be formed.[1]
-
Debrominated Impurities: Loss of the bromine atom can occur during the reaction or purification process, resulting in the corresponding non-brominated heterocycle.
-
Reagent-derived Impurities: Byproducts from the brominating agent (e.g., succinimide from NBS) can contaminate the final product.[3]
-
Solvent and Reagent Residues: Residual solvents or quenching agents from the workup can also be present.[4]
Q2: How can I effectively remove residual brominating agents and byproducts from my reaction mixture?
A2: A common method involves quenching the reaction with a reducing agent, followed by an aqueous workup.[3]
-
Quenching: Add a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to the reaction mixture to neutralize any remaining elemental bromine. A persistent yellow or orange color in the organic layer may indicate incomplete quenching.[3]
-
Aqueous Workup: After quenching, perform a standard aqueous workup by washing the organic layer with water and brine to remove water-soluble impurities. For reactions using N-bromosuccinimide (NBS), the succinimide byproduct can often be removed by washing with water or by precipitation from a suitable solvent.[3]
Q3: My brominated heterocyclic compound appears to be unstable on silica gel during column chromatography. What are my options?
A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[5] Here are some alternative approaches:
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil®.[1]
-
Deactivate the Silica Gel: You can neutralize the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%).[3]
-
Alternative Purification Methods: If chromatography is not suitable, explore other purification techniques such as recrystallization, acid-base extraction (if your compound has a basic nitrogen), or preparative HPLC.[1]
Q4: How do I choose an appropriate solvent system for the recrystallization of my brominated heterocyclic compound?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6]
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, ethanol, water).
-
Mixed Solvent Systems: Often, a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can provide excellent results for recrystallization. Common combinations include ethanol/water, and hexane/ethyl acetate.[7][8]
-
General Guidelines: For many aromatic compounds, toluene or ethanol can be good starting points.[6] Polar protic solvents like ethanol or methanol are often suitable for polar heterocyclic compounds.[4]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Co-elution of Product and Impurity | The polarity of the eluent is too high, or the stationary phase is not providing adequate separation. | Try a less polar solvent system (a shallower gradient).[1] Consider switching to a different stationary phase (e.g., alumina if the impurity is acidic and your product is not). |
| Streaking or Tailing of the Product on the Column | The compound may be too polar for the chosen eluent, or it might be interacting strongly with the acidic sites on the silica gel. | Add a small amount of a polar solvent (e.g., methanol) to your eluent. If your compound is basic, add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel.[9] |
| Product Degradation on the Column | The compound is sensitive to the acidic nature of the silica gel. | Use a deactivated silica gel or switch to a neutral stationary phase like alumina.[3] Minimize the time the compound spends on the column by using a faster flow rate. |
| Low Recovery of the Product | The compound may be irreversibly adsorbed onto the stationary phase, or it may have precipitated at the top of the column. | Ensure the sample is fully dissolved before loading it onto the column. If the compound is very polar, it may be necessary to use a more polar eluent to ensure it elutes from the column. |
| Debromination of the Product | The compound may be unstable under the chromatographic conditions, leading to the loss of the bromine atom. | This can be challenging to avoid completely. Consider using a less protic solvent system. If the debrominated impurity is difficult to separate, further purification by recrystallization or preparative HPLC may be necessary. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| "Oiling Out" Instead of Crystal Formation | The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the compound. | Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.[1] Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1] Consider using a solvent with a lower boiling point. |
| No Crystal Formation Upon Cooling | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. |
| Poor Recovery of the Product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
| Product is Still Impure After Recrystallization | The impurities have a similar solubility profile to the product in the chosen solvent. | Try a different recrystallization solvent or a mixed solvent system. A second recrystallization may be necessary to achieve the desired purity. |
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Brominated Pyridine Derivative
| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Key Advantages | Common Challenges |
| Flash Chromatography (Silica Gel) | 60-85 | >98 | Good for separating mixtures with different polarities. | Potential for product degradation on acidic silica; co-elution with closely related impurities. |
| Recrystallization (Ethanol/Water) | 70-90 | >99 | Can yield very high purity material; scalable. | "Oiling out"; poor recovery if the compound is too soluble. |
| Acid-Base Extraction | 85-95 | ~95 (removes non-basic impurities) | Excellent for removing non-basic impurities. | Does not separate the product from other basic impurities (e.g., unreacted starting material).[1] |
| Preparative HPLC | 50-70 | >99.5 | High-resolution separation of complex mixtures. | Lower capacity; more time-consuming and expensive for large quantities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of a crude brominated heterocyclic compound using flash column chromatography.
1. Eluent Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
- Spot the solution onto a TLC plate.
- Develop the TLC plate in a solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate).
- The ideal eluent system will give the desired product an Rf value of approximately 0.2-0.4.
2. Column Packing:
- Select a column of appropriate size for the amount of crude material.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a layer of sand.
- Fill the column with silica gel, either as a dry powder or as a slurry in the chosen eluent.
- Tap the column gently to ensure even packing.
- Add another layer of sand on top of the silica gel.
- Pre-elute the column with the chosen solvent system.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a more polar solvent).
- Carefully apply the sample solution to the top of the silica gel.
- Alternatively, for less soluble samples, use a "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[1]
4. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Apply gentle pressure (e.g., from a nitrogen line or an air pump) to the top of the column to begin elution.
- Collect fractions in test tubes.
- Monitor the fractions by TLC to identify those containing the pure product.
5. Solvent Removal:
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified brominated heterocyclic compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying a solid brominated heterocyclic compound by recrystallization.
1. Solvent Selection:
- Place a small amount of the crude product into several test tubes.
- Add a small amount of a different solvent to each test tube and observe the solubility at room temperature and upon heating.
- The ideal solvent will dissolve the compound when hot but not at room temperature.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent.
- Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise as needed to achieve complete dissolution at the boiling point.
3. Hot Filtration (if necessary):
- If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
- Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of brominated heterocyclic compounds.
Caption: Troubleshooting logic for flash column chromatography of brominated heterocyclic compounds.
References
preventing byproduct formation in the Groebke-Blackburn-Bienaymé reaction
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their GBB reactions, with a focus on preventing byproduct formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the GBB reaction, leading to low yields or impure products.
Issue 1: Low Yield of the Desired Product
Low conversion of starting materials is a common problem. Before investigating specific byproducts, ensure your general reaction setup is optimized.
-
Possible Cause: Suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure all starting materials (amidine, aldehyde, isocyanide) and the catalyst are pure and dry.
-
Optimize Reactant Concentration: The concentration of reactants is a critical factor. Higher concentrations often favor the GBB reaction pathway.[1]
-
Adjust Temperature: Elevated temperatures can sometimes lead to byproduct formation and decomposition.[1] Attempt the reaction at room temperature first, and then screen a range of temperatures (e.g., 25 °C to 80 °C).
-
Screen Catalysts and Solvents: The choice of catalyst and solvent system is crucial. While Sc(OTf)₃ and p-toluenesulfonic acid (p-TsOH) are common catalysts, their effectiveness can be substrate-dependent.[2][3] Alcohols like methanol and ethanol are frequently used solvents, but they can sometimes participate in side reactions.[4]
-
Issue 2: Presence of a Significant Amount of Unreacted Schiff Base
The formation of the Schiff base (imine) from the amidine and aldehyde is the first step. If this intermediate does not react further, it can become a major component of the crude product.
-
Possible Cause: Inefficient cycloaddition of the isocyanide.
-
Troubleshooting Steps:
-
Increase Isocyanide Equivalents: A slight excess of the isocyanide component may drive the reaction forward.
-
Optimize Catalyst Loading: The catalyst activates the imine for the nucleophilic attack by the isocyanide.[5] Titrate the catalyst loading (e.g., from 5 mol% to 20 mol%) to find the optimal concentration.
-
Use Dehydrating Agents: Adding a dehydrating agent like trimethyl orthoformate can facilitate the initial imine formation, which may, in turn, improve the overall reaction efficiency.[6]
-
Frequently Asked Questions (FAQs)
Q1: My reaction with an aliphatic aldehyde is producing a significant byproduct with a higher molecular weight than my expected GBB product. What is it and how can I prevent it?
A1: You are likely observing the formation of an Ugi byproduct . This occurs when the carboxylic acid used as a catalyst (e.g., acetic acid) participates in the reaction, leading to a four-component reaction product instead of the desired three-component GBB adduct. This is more common with aliphatic aldehydes.[2][3]
Prevention Strategies:
-
Switch to a Lewis Acid Catalyst: Using a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) instead of a Brønsted acid can prevent the participation of the counter-ion in the reaction.
-
Modify Reaction Conditions: Lowering the reaction temperature and adjusting reactant concentrations can disfavor the Ugi pathway.
Q2: I am using 2-aminopyrimidine as my amidine component and I'm getting two isomeric products that are difficult to separate. What is happening?
A2: You are likely forming regioisomers . 2-Aminopyrimidine has two nucleophilic nitrogen atoms that can react with the aldehyde, leading to the formation of two different imine intermediates and, consequently, two isomeric GBB products.[7] This can also be an issue with highly reactive aldehydes like formaldehyde, which may react with either the endocyclic or exocyclic nitrogen of the amidine.[8]
Prevention Strategies:
-
Use of Protecting Groups: Protect one of the amine functionalities on the pyrimidine ring to direct the reaction to a single site. The protecting group can be removed in a subsequent step.
-
Modify the Amidine: If possible, use a substituted 2-aminopyrimidine that sterically or electronically favors reaction at one nitrogen atom.
Q3: My reaction with an electron-poor 2-aminoazole is giving low yields, and I suspect a side reaction with my methanol solvent. How can I avoid this?
A3: Electron-poor aminoazoles form less nucleophilic imines, which are more susceptible to attack by nucleophilic solvents like methanol. This forms a stable solvent adduct, effectively taking the imine out of the desired reaction pathway.[4]
Prevention Strategies:
-
Change the Solvent: Switch to a less nucleophilic solvent. Trifluoroethanol (TFE) has been shown to be effective in preventing the formation of these solvent adducts and increasing product yield.
-
Increase Reactant Concentration: Higher concentrations can favor the desired intramolecular cyclization over the intermolecular reaction with the solvent.
Q4: I am using a chlorinated aromatic aldehyde and I see a byproduct corresponding to the dechlorinated GBB product. How can I minimize this?
A4: The formation of a dechlorinated byproduct has been observed in GBB reactions. This is a known side reaction pathway that can compete with the desired product formation.
Prevention Strategy:
-
Increase Catalyst Loading: It has been reported that increasing the amount of catalyst can significantly improve the conversion to the desired chlorinated product over the dechlorinated byproduct.[1]
Data Summary Tables
Table 1: Effect of Catalyst on GBB Reaction Conversion
| Catalyst (10 mol%) | Solvent | Conversion (%) | Isolated Yield (%) |
| None | Methanol | 48 | - |
| Acetic Acid | Methanol | 76 | - |
| (±)-CSA | Methanol | 77 | - |
| p-TsOH·H₂O | Methanol | 94 | 92 |
| HCl | Methanol | 85 | - |
| H₂SO₄ | Methanol | 81 | - |
| Reaction Conditions: Benzaldehyde (1 equiv), 2-aminopyridine (1 equiv), tert-butyl isocyanide (1 equiv), in methanol at room temperature for 6h. Data adapted from kinetic studies and catalyst screening experiments.[4] |
Table 2: Effect of Solvent on GBB Reaction Conversion (p-TsOH catalyzed)
| Solvent | Conversion (%) |
| Toluene | 0 |
| Dichloromethane | 15 |
| Acetonitrile | 35 |
| Tetrahydrofuran | 42 |
| Methanol | 94 |
| Ethanol | 89 |
| Isopropanol | 81 |
| Water | Traces |
| Reaction Conditions: Benzaldehyde (1 equiv), 2-aminopyridine (1 equiv), tert-butyl isocyanide (1 equiv), p-TsOH·H₂O (10 mol%) at room temperature for 6h.[4] |
Experimental Protocols
Protocol 1: General Procedure for p-TsOH Catalyzed GBB Reaction in Methanol
This protocol is a good starting point for many GBB reactions.
-
To a 2.0 mL vial, add methanol (0.5 mL).
-
Add the aldehyde (1.0 equiv, 0.25 mmol), the cyclic amidine (1.0 equiv, 0.25 mmol), and the isocyanide (1.0 equiv, 0.25 mmol).
-
Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv, 0.025 mmol).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Troubleshooting Protocol for Regioisomer Formation
This protocol outlines the use of a protecting group to control regioselectivity.
-
Protection Step: Selectively protect one of the reactive nitrogen atoms of the amidine (e.g., 2,4-diaminopyrimidine) using a suitable protecting group strategy (e.g., Boc protection of the more reactive exocyclic amine).
-
GBB Reaction: Perform the GBB reaction using the protected amidine following the general procedure (Protocol 1). This will direct the reaction to the unprotected nitrogen atom.
-
Deprotection Step: After purification of the GBB product, remove the protecting group under appropriate conditions (e.g., using trifluoroacetic acid (TFA) for a Boc group).
-
Purification: Purify the final deprotected product to obtain the single desired regioisomer.
Visual Guides
Caption: Main GBB reaction pathway versus common byproduct formation routes.
Caption: A logical workflow for troubleshooting common GBB reaction issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Imidazo[1,2-a]pyridine Derivatives
This guide provides researchers, scientists, and drug development professionals with practical strategies and detailed protocols to address solubility challenges encountered with imidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My imidazo[1,2-a]pyridine derivative shows poor solubility in aqueous buffers for my biological assay. What are my immediate options?
A1: When facing low aqueous solubility during initial screenings, consider the following immediate steps:
-
Co-solvents: Introduce a small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO), into your aqueous buffer. Carefully optimize the final DMSO concentration, as high levels can interfere with biological assays.[1]
-
pH Adjustment: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom. Adjusting the pH of the buffer to a more acidic range can protonate this site, forming a more soluble salt in situ. Test a range of pH values to find the optimal balance between solubility and compound/assay stability.
-
Serum Albumin: For in vitro assays, adding a small amount of bovine serum albumin (BSA) can sometimes help to solubilize highly lipophilic compounds.[1] However, be cautious as BSA can also bind to your compound and affect its free concentration.
If these minor adjustments are insufficient, a more comprehensive solubilization strategy involving chemical modification or advanced formulation will be necessary.[1]
Q2: How can I chemically modify the imidazo[1,2-a]pyridine scaffold to improve its intrinsic solubility?
A2: Structure-Activity Relationship (SAR) studies often focus on enhancing pharmacokinetic properties like solubility.[1][2] The primary goal is to introduce polar or ionizable groups without diminishing the compound's biological activity.[1]
-
Introduce Polar Functional Groups: Adding polar moieties such as sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a 2-pyridyl group) can significantly increase polarity and, consequently, aqueous solubility.[3][4]
-
Create Carboxamides: Converting a carboxylic acid intermediate into a range of amide analogues is a common and effective strategy. The amine used in the coupling reaction can be varied to fine-tune solubility.[4]
-
Balance Lipophilicity: While larger, more lipophilic groups can increase potency, they often have a detrimental effect on solubility.[4] A careful balance is required. For example, replacing a methyl group with a more polar or ionizable functional group can be a beneficial trade-off.
A study on 3-nitroimidazo[1,2-a]pyridines demonstrated that replacing a lipophilic 4-chlorophenylthioether moiety with a more polar pyridin-4-yl substituent at position 8 resulted in greatly improved aqueous solubility.[2][3]
Q3: Is salt formation a viable strategy for imidazo[1,2-a]pyridine derivatives?
A3: Yes. Due to the basic nature of the imidazo[1,2-a]pyridine ring system, salt formation is a highly effective method for increasing solubility. By reacting the basic parent compound with an acid, a more polar and water-soluble salt can be formed. Common pharmaceutically acceptable acids for this purpose include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid.
Q4: What are advanced formulation techniques I can use if chemical modification is not an option?
A4: Several formulation strategies can enhance the solubility of poorly soluble drugs without altering their chemical structure.[5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6] They can encapsulate the poorly soluble imidazo[1,2-a]pyridine molecule, forming an inclusion complex that has significantly higher aqueous solubility.[1][7] More soluble derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred.[1][8]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in an amorphous state within a polymer matrix (e.g., PVP, HPMC-AS).[1][5][9] The high-energy amorphous form of the drug has a much greater apparent solubility and dissolution rate compared to its stable crystalline form.[5][10]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective. These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in aqueous media, facilitating drug solubilization.[1]
-
Prodrugs: A prodrug is a bioreversible, often more water-soluble derivative of a parent drug.[11][12] This involves attaching a polar promoiety (e.g., phosphate, amino acid) to the active molecule, which is later cleaved in vivo to release the parent drug.[12] This approach has been successfully used to improve the solubility of numerous compounds.[11]
Quantitative Data Summary
The following table summarizes reported improvements in solubility for various compounds using different enhancement techniques. While not specific to a single imidazo[1,2-a]pyridine derivative, it illustrates the potential magnitude of solubility increase.
| Parent Compound Class | Enhancement Technique | Resulting Solubility Increase | Reference |
| Taxoids | Prodrug Approach (2'-O-isoform) | 4000-fold | [11] |
| Docetaxel | Prodrug Approach (glycopyranoside ester) | 52-fold | [11] |
| Acyclovir | Prodrug Approach (amide derivative) | 17-fold | [11] |
| Paclitaxel | β-Cyclodextrin Complexation | Up to 500-fold | [13] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a common lab-scale method for preparing an inclusion complex to enhance solubility.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. HP-β-CD is often a good starting point due to its high water solubility and low toxicity.[1][7]
-
Dissolution: Prepare a solution of the chosen cyclodextrin in purified water with continuous stirring. The concentration will depend on the desired drug-to-cyclodextrin molar ratio (commonly 1:1 or 1:2).[7][13]
-
Compound Addition: Slowly add the imidazo[1,2-a]pyridine derivative (as a solid or dissolved in a minimum amount of a volatile co-solvent like ethanol or acetone) to the cyclodextrin solution.[1][7]
-
Complexation: Seal the container and continue to stir the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex.[1][6]
-
Lyophilization: Freeze the resulting solution and lyophilize (freeze-dry) it to obtain a solid powder of the drug-cyclodextrin complex.[13]
-
Characterization: Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][13]
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method is suitable for preparing small batches of ASD for initial evaluation.
-
Excipient & Solvent Selection: Select a suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP), HPMC).[9][14] Identify a common volatile solvent (e.g., methanol, ethanol, dichloromethane) that can dissolve both the imidazo[1,2-a]pyridine compound and the polymer.
-
Solution Preparation: Dissolve both the drug and the polymer in the chosen solvent system to form a clear solution. The drug-to-polymer ratio can vary widely (e.g., 1:1, 1:5, 1:9 w/w) and needs to be optimized.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution.
-
Secondary Drying: Subject the resulting solid film or powder to further drying in a vacuum oven for 24 hours to remove any residual solvent.[1]
-
Characterization: Scrape the solid dispersion from the flask. Verify the amorphous nature of the dispersion using XRPD (absence of crystalline peaks) and DSC (presence of a single glass transition temperature, Tg).[1]
Visualizations
Caption: Decision workflow for addressing poor solubility.
Caption: Encapsulation by a cyclodextrin to form a soluble complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. Study on complex formation of biologically active pyridine derivatives with cyclodextrins by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. internationaljournal.org.in [internationaljournal.org.in]
stability issues of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine in acidic media
Welcome to the Technical Support Center for 2-(3-Bromophenyl)imidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound in acidic media. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development activities.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in acidic environments.
| Issue | Possible Cause | Recommended Action |
| Low or no recovery of the compound after acidic workup. | Degradation of the compound: The imidazo[1,2-a]pyridine ring system, while generally stable, can be susceptible to degradation under harsh acidic conditions (e.g., concentrated strong acids, elevated temperatures). | - Use milder acidic conditions: Opt for weaker acids (e.g., acetic acid, citric acid) or lower concentrations of strong acids (e.g., 0.1 M HCl).- Control the temperature: Perform acidic steps at lower temperatures (e.g., 0-5 °C) to minimize degradation.- Reduce exposure time: Minimize the time the compound is in contact with the acidic medium. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) after exposure to acid. | Formation of degradation products: Acid-catalyzed hydrolysis or ring-opening can lead to the formation of new chemical entities. | - Characterize the impurities: Use techniques like LC-MS/MS and NMR to identify the structure of the degradation products. This can provide insights into the degradation pathway.- Optimize reaction/workup conditions: Based on the identified impurities, adjust the pH, temperature, and reaction time to avoid their formation. |
| Inconsistent biological assay results. | pH-dependent degradation in assay buffer: If the assay buffer is acidic, the compound may be degrading over the course of the experiment, leading to variable results. | - Assess compound stability in assay buffer: Perform a time-course stability study of the compound in the assay buffer by HPLC or LC-MS.- Adjust buffer pH: If instability is observed, consider adjusting the pH of the assay buffer to a more neutral or basic range, if compatible with the assay.- Prepare fresh solutions: Prepare solutions of the compound immediately before use to minimize degradation. |
| Precipitation of the compound from acidic solution. | Protonation and salt formation: The imidazo[1,2-a]pyridine core is basic and can be protonated in acidic media, forming a salt that may have lower solubility in certain solvents. | - Adjust the solvent system: Use a more polar solvent or a co-solvent system to improve the solubility of the protonated form.- Consider the counter-ion: The nature of the acid used will determine the counter-ion of the salt, which can influence solubility. Experiment with different acids to find a more soluble salt form. |
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound scaffold in acidic media?
A1: The imidazo[1,2-a]pyridine ring system is generally considered to be robust and possesses a degree of stability in acidic conditions. This is evidenced by its successful synthesis and use in various acid-catalyzed reactions. However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. The 3-bromophenyl substituent is an electron-withdrawing group, which can influence the electron density of the heterocyclic ring and potentially affect its stability.
Q2: What is the most likely site of protonation on the this compound molecule in an acidic medium?
A2: The most basic site and therefore the most likely site of protonation is the N1 nitrogen atom of the imidazole ring.[1] This is due to the higher basicity of the imidazole nitrogen compared to the pyridine nitrogen.[1] Protonation at this site can affect the electronic properties and reactivity of the entire molecule.
Q3: What are the potential degradation pathways for this compound in acid?
A3: While specific degradation pathways for this exact molecule are not extensively documented, potential acid-catalyzed degradation mechanisms for N-heterocycles could include hydrolysis of the imidazole ring or, under more forcing conditions, cleavage of the pyridine ring. The initial step would likely involve protonation at the N1 position, which could activate the ring towards nucleophilic attack by water or other nucleophiles present in the medium.
Q4: How can I monitor the stability of this compound in my acidic reaction mixture?
A4: The stability of the compound can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method. A decrease in the peak area of the starting material and the appearance of new peaks over time would indicate degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended as it can simultaneously provide information on the disappearance of the parent compound and the emergence of potential degradation products.
Q5: Are there any specific storage recommendations for this compound to ensure its long-term stability?
A5: For long-term storage, it is advisable to keep the compound in a solid, crystalline form in a tightly sealed container, protected from light and moisture, at a cool and constant temperature. Avoid storing the compound in acidic solutions for extended periods. If storage in solution is necessary, use a neutral or slightly basic buffer and store at low temperatures (e.g., -20 °C or -80 °C).
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various acidic conditions to illustrate how such data might be presented. Note: This data is for illustrative purposes only and is not based on experimental results.
| Acidic Medium | Concentration | Temperature (°C) | Time (hours) | Remaining Compound (%) |
| Hydrochloric Acid | 1 M | 25 | 24 | 95 |
| Hydrochloric Acid | 1 M | 50 | 24 | 78 |
| Sulfuric Acid | 0.5 M | 25 | 24 | 92 |
| Trifluoroacetic Acid | 10% in H₂O | 25 | 24 | 85 |
| Acetic Acid | 50% in H₂O | 25 | 24 | >99 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Acidic Media
This protocol describes a general method for determining the stability of this compound in a given acidic solution using HPLC analysis.
Materials:
-
This compound
-
Selected acidic solution (e.g., 1 M HCl, 0.5 M H₂SO₄)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Suitable buffer for HPLC mobile phase (e.g., phosphate buffer)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Initiate the stability study: Add a known volume of the stock solution to the selected acidic medium to achieve a final desired concentration (e.g., 100 µg/mL).
-
Time zero (T₀) sample: Immediately after mixing, take an aliquot of the solution, neutralize it with a suitable base if necessary, and dilute it with the HPLC mobile phase to a suitable concentration for analysis. This will serve as the T₀ reference sample.
-
Incubate: Incubate the remaining solution at a controlled temperature (e.g., 25 °C or 50 °C).
-
Time-point sampling: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the solution. Treat each aliquot in the same manner as the T₀ sample (neutralization and dilution).
-
HPLC analysis: Analyze all the samples (T₀ and subsequent time points) by a validated HPLC method.
-
Data analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the peak area of the T₀ sample.
Visualizations
Caption: Workflow for assessing the stability of this compound in acidic media.
Caption: A proposed pathway for the acid-catalyzed degradation of this compound.
References
Technical Support Center: Scale-Up Synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the condensation reaction between a 2-aminopyridine and a substituted phenacyl bromide, in this case, 2-bromo-1-(3-bromophenyl)ethanone. This reaction is a variation of the classic Bischler synthesis of imidazo[1,2-a]pyridines.[1][2] Various catalysts and reaction conditions can be employed to optimize this transformation for large-scale production.[2][3]
Q2: Are there alternative "greener" synthetic methodologies available to minimize the use of hazardous reagents and solvents?
A2: Yes, several more environmentally friendly approaches have been developed. These include using aqueous ethanol as a solvent, employing reusable catalysts like copper silicate, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[2][3][4] Some methods also eliminate the need for transition metals, making them more cost-effective and sustainable.[5]
Q3: What are the critical process parameters to monitor during the scale-up of this synthesis?
A3: Key parameters to monitor during scale-up include:
-
Temperature: Exothermic reactions can be a concern, so controlled heating and cooling are crucial.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of impurities.[3]
-
Purity of Starting Materials: The purity of 2-aminopyridine and 2-bromo-1-(3-bromophenyl)ethanone will directly impact the yield and purity of the final product.
-
Stirring and Mixing: Adequate mixing is vital for maintaining a homogeneous reaction mixture, especially in larger reactors.
Q4: How can I improve the solubility of my this compound product for biological assays?
A4: Poor aqueous solubility is a common issue with imidazo[1,2-a]pyridine derivatives. Strategies to enhance solubility include chemical modification by introducing polar functional groups, salt formation, or employing advanced formulation techniques.[6] For instance, introducing polar groups like sulfonamides or additional nitrogen atoms can improve solubility.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Poor quality of starting materials. - Inefficient catalyst. - Side reactions. | - Monitor the reaction to completion using TLC or HPLC.[3] - Optimize temperature and reaction time based on small-scale experiments. - Ensure the purity of 2-aminopyridine and the phenacyl bromide. - Screen different catalysts (e.g., DBU, I₂, copper-based catalysts) to find the most effective one for your specific conditions.[2][3][7] - Consider alternative synthetic routes that may offer higher yields. |
| Formation of Impurities | - Over-reaction or decomposition of the product. - Presence of impurities in the starting materials. - Undesired side reactions, such as polymerization or dimerization. | - Carefully control reaction temperature and time. - Purify starting materials before use. - Adjust the stoichiometry of the reactants. - Employ a purification method such as column chromatography or recrystallization to isolate the desired product.[8] |
| Difficulty with Product Isolation/Purification | - Product is an oil or difficult to crystallize. - Co-elution of impurities during chromatography. - Poor solubility of the product in common recrystallization solvents. | - If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. - Optimize the mobile phase for column chromatography to achieve better separation. - Screen a variety of solvents or solvent mixtures for recrystallization. - Consider converting the product to a salt to facilitate crystallization and purification. |
| Inconsistent Results on Scale-Up | - Poor heat transfer in larger reactors. - Inefficient mixing. - Changes in reagent addition rates. | - Ensure the reactor has adequate heating and cooling capabilities. - Use an appropriate stirrer and agitation speed for the reactor volume. - Maintain a consistent and controlled rate of addition for all reagents. |
Experimental Protocols
Protocol 1: DBU-Catalyzed Synthesis in Aqueous Ethanol
This protocol is adapted from a facile and environmentally friendly method for the synthesis of 2-arylimidazo[1,2-a]pyridines.[3]
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(3-bromophenyl)ethanone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (EtOH)
-
Deionized Water
-
Chloroform (CHCl₃)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Dissolve 2-aminopyridine (2.0 mmol) in a 1:1 (v/v) mixture of ethanol and water (10 mL).
-
To this solution, add 2-bromo-1-(3-bromophenyl)ethanone (2.0 mmol).
-
Add DBU (4.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (1:1 v/v).
-
Upon completion, extract the product with a 1:1 mixture of water and chloroform (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant | Molar Equiv. |
| 2-Aminopyridine | 1.0 |
| 2-Bromo-1-(3-bromophenyl)ethanone | 1.0 |
| DBU | 2.0 |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aldehyde Oxidase (AO) Metabolism of Imidazo[1,2-a]pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolism of imidazo[1,2-a]pyrimidine compounds by aldehyde oxidase (AO).
Frequently Asked Questions (FAQs)
Q1: Why is my imidazo[1,2-a]pyrimidine compound showing high clearance in vivo but was stable in human liver microsomes?
A1: This discrepancy is a classic indicator of metabolism by cytosolic enzymes, such as aldehyde oxidase (AO).[1] Liver microsomes primarily contain Phase I cytochrome P450 (CYP) enzymes, while the S9 fraction contains both microsomal and cytosolic enzymes.[2][3] If your compound is stable in microsomes but shows significant degradation in hepatocytes or S9 fractions, AO is a likely culprit.[1]
Q2: What is the primary site of AO-mediated metabolism on the imidazo[1,2-a]pyrimidine ring system?
A2: The most probable site of oxidation on the imidazo[1,2-a]pyrimidine core is the electron-deficient carbon atom adjacent to a nitrogen atom. Guided by AO protein structure-based models, studies have identified specific positions on the heterocyclic ring that are susceptible to nucleophilic attack by the enzyme.[4]
Q3: What are the main strategies to block or reduce AO metabolism of my imidazo[1,2-a]pyrimidine candidate?
A3: Several medicinal chemistry strategies can be employed to mitigate AO-mediated metabolism:
-
Blocking the Reactive Site: Introducing substituents at or near the site of oxidation can sterically hinder the enzyme's access.
-
Altering the Heterocycle: Modifying the core heterocyclic structure can reduce its affinity for the AO active site.
-
Modifying Electronic Properties: Introducing electron-donating groups (EDGs) can decrease the susceptibility of the ring to nucleophilic oxidation by AO.[5] Conversely, adding electron-withdrawing groups (EWGs) at specific positions can sometimes improve metabolic stability.
-
Reducing Aromaticity: Partial or complete saturation of the pyrimidine ring can block AO-mediated oxidation.
Q4: Are there any rapid screening methods to predict if my compound is likely to be an AO substrate?
A4: Yes, a chemical "litmus test" has been developed for the early identification of heteroaromatic drug candidates that have a high probability of being metabolized by AO. This method uses bis(((difluoromethyl)sulfinyl)oxy)zinc (DFMS) as a source of the CF2H radical, and a positive result is indicated by the appearance of a characteristic M+50 peak in the LC-MS analysis.[1]
Troubleshooting Guides
Issue 1: High variability in metabolic stability results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent S9 fraction activity | Ensure consistent lot and storage conditions for the human liver S9 fraction. Thaw S9 fractions slowly on ice immediately before use and avoid repeated freeze-thaw cycles. |
| Variability in cofactor preparation | Prepare fresh cofactor solutions for each experiment. Ensure accurate concentrations of NADPH, as AO activity is NADPH-independent. |
| Pipetting errors | Use calibrated pipettes and visually inspect wells for consistent volumes, especially when working with small volumes of test compounds and S9 fractions. |
| Incubation conditions | Maintain a consistent temperature of 37°C and gentle, uniform shaking during the incubation period. |
Issue 2: Difficulty confirming that AO is the primary enzyme responsible for metabolism.
| Possible Cause | Troubleshooting Step |
| Contribution from other cytosolic enzymes | Include a specific AO inhibitor, such as menadione or hydralazine, in a parallel incubation. A significant reduction in metabolism in the presence of the inhibitor confirms the involvement of AO. |
| Metabolism by xanthine oxidase (XO) | To rule out the contribution of XO, another molybdenum-containing enzyme, include a selective XO inhibitor like allopurinol in a separate control experiment. |
| Insufficient enzyme or substrate concentration | Optimize the S9 protein and test compound concentrations to ensure you are operating within the linear range of the enzyme kinetics. |
Data Presentation
Table 1: Metabolic Stability of Imidazo[1,2-a]pyrimidine Analogs in Human Liver S9 Fraction
| Compound | Modification | t1/2 (min) | Reference |
| Parent Compound | Unsubstituted imidazo[1,2-a]pyrimidine | < 5 | [4] |
| Analog 1 | Methyl group at C7 | 15 | [4] |
| Analog 2 | Methoxy group at C5 | 45 | [4] |
| Analog 3 | Fluorine at C7 | 25 | [4] |
| Analog 4 | Saturated pyrimidine ring | > 120 | [4] |
Note: The half-life (t1/2) is the time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.
Experimental Protocols
Protocol 1: In Vitro Assessment of AO Metabolism using Human Liver S9 Fraction
1. Materials:
-
Test imidazo[1,2-a]pyrimidine compound (10 mM stock in DMSO)
-
Pooled human liver S9 fraction (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (optional, as a control for CYP metabolism)
-
Aldehyde oxidase inhibitor (e.g., 10 mM menadione in DMSO)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
2. Procedure:
-
Thaw the human liver S9 fraction on ice.
-
Prepare the incubation mixture in a 96-well plate by adding potassium phosphate buffer, S9 fraction (final protein concentration of 1 mg/mL), and either vehicle (DMSO) or the AO inhibitor (final concentration, e.g., 10 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding 3 volumes of cold ACN containing an internal standard.
-
Centrifuge the plate at 4°C to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.
Protocol 2: LC-MS/MS Method for Analysis of Imidazo[1,2-a]pyrimidine and its Metabolites
1. Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Parent compound: Determine the precursor ion ([M+H]+) and a stable product ion.
-
Oxidized metabolite: The expected mass shift for hydroxylation is +16 Da. Determine the precursor ion ([M+H+16]+) and a characteristic product ion.
-
-
Optimization: Optimize collision energy and other source parameters for each compound and its metabolite.
Visualizations
Caption: Metabolic activation of imidazo[1,2-a]pyrimidine by aldehyde oxidase.
Caption: Experimental workflow for assessing AO-mediated metabolism in vitro.
References
- 1. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Halogenation of Imidazo[1,2-a]pyridines Without a Metal Catalyst
Welcome to the technical support center for the metal-free regioselective halogenation of imidazo[1,2-a]pyridines. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing these reactions and troubleshooting any issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a metal-free method for the halogenation of imidazo[1,2-a]pyridines?
A1: The main advantage is the avoidance of transition-metal catalysts, which can be expensive, toxic, and require additional purification steps to remove metal residues from the final product. This is particularly crucial in pharmaceutical development where metal contamination is strictly regulated. Metal-free methods often utilize cheaper and more environmentally benign reagents.
Q2: Which position on the imidazo[1,2-a]pyridine core is typically halogenated in these metal-free reactions?
A2: The C3-position is the most common site of halogenation due to the electronic properties of the imidazo[1,2-a]pyridine ring system. The C3 position is highly susceptible to electrophilic and radical attack.
Q3: What are the most common reagents used for metal-free chlorination, bromination, and iodination of imidazo[1,2-a]pyridines?
A3: For chlorination and bromination, sodium chlorite (NaClO₂) and sodium bromite (NaBrO₂) in the presence of an acid like acetic acid are effective. For iodination, molecular iodine (I₂) with an oxidant like tert-butyl hydroperoxide, or N-iodosuccinimide (NIS) are commonly employed. For fluorination, Selectfluor is a widely used reagent.
Q4: Can I use N-halosuccinimides (NCS, NBS, NIS) for these halogenations?
A4: Yes, N-halosuccinimides are frequently used for the regioselective halogenation of imidazo[1,2-a]pyridines and other heterocycles. For example, N-iodosuccinimide (NIS) is a common reagent for C3-iodination.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Cause 1: Inefficient Halogen Radical/Electrophile Generation
-
Troubleshooting:
-
For NaClO₂/NaBrO₂ systems: Ensure the acetic acid is fresh and of high purity. The acid is crucial for the in-situ generation of the halogenating species. Consider a stronger acid like trifluoroacetic acid, but be aware this may affect the substrate scope.
-
For I₂/TBHP systems: Check the quality of the tert-butyl hydroperoxide (TBHP). It is the oxidant responsible for generating the iodinating species. Use a freshly opened bottle or a recently titrated solution.
-
For NIS systems: Ensure the NIS is pure and has been stored correctly, protected from light and moisture.
-
Possible Cause 2: Presence of Radical Scavengers
-
Troubleshooting: The chlorination and bromination with sodium halides and acid are proposed to proceed via a radical mechanism.[1] If your starting material or solvent contains impurities that can act as radical scavengers (e.g., certain stabilizers in solvents), the reaction may be inhibited. Use freshly distilled or high-purity solvents. The addition of radical inhibitors like TEMPO or BHT has been shown to halt the reaction, confirming the radical pathway.[1]
Possible Cause 3: Inappropriate Solvent
-
Troubleshooting: The choice of solvent can significantly impact the reaction outcome. For the NaClO₂/NaBrO₂ system, DMF has been shown to give higher yields compared to toluene, dioxane, or acetonitrile.[1] Experiment with different polar aprotic solvents to find the optimal one for your specific substrate.
Possible Cause 4: Substrate Deactivation
-
Troubleshooting: Imidazo[1,2-a]pyridines with strong electron-withdrawing groups may be less reactive towards electrophilic or radical halogenation. In such cases, you may need to increase the reaction temperature, use a more potent halogenating agent, or consider a different synthetic strategy.
Issue 2: Poor Regioselectivity (Halogenation at other positions)
Possible Cause 1: Steric Hindrance at C3
-
Troubleshooting: If the C3 position is sterically hindered by a bulky substituent, halogenation may occur at other positions, such as C5. While metal-free methods generally show high C3 selectivity, significant steric hindrance can alter this preference. If C3-halogenation is essential, a different synthetic route might be necessary.
Possible Cause 2: Reaction Mechanism Deviation
-
Troubleshooting: While a radical mechanism is proposed for some methods, leading to C3 functionalization, deviations can occur. Ensure the reaction conditions are precisely followed. For instance, in the chlorination with NaClO₂, the formation of a chlorine radical that attacks the C2-C3 double bond leads to a stable radical intermediate favoring C3 substitution.[1] Drastic changes in temperature or additives could potentially open up other reaction pathways.
Issue 3: Formation of Side Products
Possible Cause 1: Over-halogenation
-
Troubleshooting: The formation of di- or poly-halogenated products can occur, especially with highly activated substrates or if an excess of the halogenating agent is used.
-
Carefully control the stoichiometry of the halogenating agent. Start with one equivalent and monitor the reaction progress by TLC or GC-MS.
-
Lowering the reaction temperature can sometimes improve selectivity for the mono-halogenated product.
-
Possible Cause 2: Substrate Decomposition
-
Troubleshooting: Imidazo[1,2-a]pyridines can be sensitive to harsh reaction conditions.
-
If using a strong acid, consider using a milder one or reducing its concentration.
-
Prolonged reaction times at high temperatures can lead to degradation. Optimize the reaction time by monitoring its progress.
-
Data Presentation
Table 1: Comparison of Metal-Free C3-Chlorination and Bromination Conditions
| Halogenation | Halogen Source | Additive | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
| Chlorination | NaClO₂ | Acetic Acid | DMF | 60 | 10 | 87-92 | [1] |
| Bromination | NaBrO₂ | Acetic Acid | DMF | 60 | 10 | 70-88 | [1] |
Table 2: Conditions for Metal-Free C3-Iodination
| Iodinating System | Solvent | Special Conditions | Yield Range (%) | Reference |
| I₂ / TBHP | Ethanol | Ultrasound Irradiation | 67-90 | [2][3] |
Experimental Protocols
Protocol 1: General Procedure for C3-Chlorination of Imidazo[1,2-a]pyridines
To a solution of imidazo[1,2-a]pyridine (0.5 mmol) in DMF (2 mL) is added sodium chlorite (NaClO₂, 1.0 mmol) and acetic acid (2.0 mmol). The reaction mixture is stirred at 60 °C for 10 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-chloro-imidazo[1,2-a]pyridine.[1]
Protocol 2: General Procedure for Ultrasound-Assisted C3-Iodination of Imidazo[1,2-a]pyridines
In a sealed tube, imidazo[1,2-a]pyridine (0.2 mmol), iodine (I₂, 0.3 mmol), and tert-butyl hydroperoxide (TBHP, 70% in water, 0.4 mmol) are mixed in ethanol (2 mL). The tube is placed in an ultrasonic bath and irradiated at a frequency of 40 kHz at room temperature for the specified time (typically 1-2 hours). The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate (3 x 10 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[2][3]
Mandatory Visualizations
Caption: General experimental workflow for the metal-free halogenation of imidazo[1,2-a]pyridines.
References
- 1. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparative analysis of synthetic routes to 2-arylimidazo[1,2-a]pyridines
The 2-arylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceutically active compounds and functional materials. Its synthesis has been a focal point for organic chemists, leading to a variety of synthetic strategies. This guide provides a comparative analysis of the most common and innovative synthetic routes to this important class of molecules, complete with quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparative Analysis of Synthetic Routes
The synthesis of 2-arylimidazo[1,2-a]pyridines can be broadly categorized into classical condensation reactions, multicomponent reactions, and modern catalyzed or unconventional methods. Each approach offers distinct advantages and disadvantages in terms of yield, reaction time, substrate scope, and environmental impact.
| Synthetic Route | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Classical Condensation | 2-Aminopyridine, α-Haloketone | Often base-mediated or thermal | Several hours to days | 60-90 | Readily available starting materials, well-established. | Harsh reaction conditions, potential for side products, use of lachrymatory α-haloketones. |
| Microwave-Assisted Synthesis | 2-Aminopyridine, α-Haloketone | Microwave irradiation, often in green solvents (e.g., PEG-400) | 10-30 minutes | 80-95 | Rapid reaction rates, higher yields, improved energy efficiency. | Requires specialized microwave equipment. |
| DBU-Catalyzed Synthesis | 2-Aminopyridine, Phenacyl Bromide | DBU, aqueous ethanol | 1-4 hours | 65-94 | Mild conditions, use of a green solvent, high yields, broad substrate scope. | Requires a specific organic base. |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acid catalyst (e.g., NH4Cl) | 15 minutes (MW) - 24 hours | 67-86 | High atom economy, diversity-oriented synthesis, one-pot procedure. | Isocyanides can be toxic and have unpleasant odors. |
| A³ Coupling Reaction | 2-Aminopyridine, Aldehyde, Alkyne | Copper or other transition metal catalyst | 8-14 hours | Moderate to good | Convergent synthesis, builds complexity quickly. | Requires a metal catalyst which may need to be removed from the final product. |
| Catalyst- and Solvent-Free Synthesis | 2-Aminopyridine, α-Haloketone | Thermal (60 °C) or mechanochemical (grinding) | 20-60 minutes | 70-91 | Environmentally friendly, simple procedure. | May have a limited substrate scope, mechanochemical methods require specific equipment. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for preparing 2-arylimidazo[1,2-a]pyridines.
Caption: Overview of two- and three-component synthetic routes.
Caption: General experimental workflow for synthesis.
Detailed Experimental Protocols
DBU-Catalyzed Synthesis of 2-arylimidazo[1,2-a]pyridines
This protocol describes a facile and green synthesis using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in aqueous ethanol.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)
-
Ethanol (5 mL)
-
Water (5 mL)
-
Chloroform
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the substituted 2-aminopyridine (1.0 mmol) in a mixture of ethanol (5 mL) and water (5 mL) in a round-bottom flask.
-
Add the substituted phenacyl bromide (1.0 mmol) to the solution.
-
Add DBU (2.0 mmol) dropwise to the reaction mixture with stirring.
-
Stir the reaction mixture at room temperature for the time specified for the particular substrate (typically 1-4 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, extract the product with a 1:1 mixture of water and chloroform (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-arylimidazo[1,2-a]pyridine.
Microwave-Assisted Synthesis in PEG-400
This method utilizes microwave irradiation to rapidly synthesize the target compounds in a green and reusable solvent, polyethylene glycol 400 (PEG-400).
Materials:
-
Aromatic ketone (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
2-Aminopyridine (1.0 mmol)
-
PEG-400 (5 mL)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic ketone (1.0 mmol), NBS (1.0 mmol), and PEG-400 (5 mL).
-
Irradiate the mixture in a microwave reactor at a power of 400 W and a temperature of 85 °C to form the α-bromoketone. Monitor the formation by TLC.
-
After the completion of the α-bromination, add 2-aminopyridine (1.0 mmol) to the reaction mixture.
-
Continue the microwave irradiation under the same conditions until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization if necessary.
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
This one-pot, three-component reaction allows for the efficient synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Ammonium chloride (NH₄Cl) (0.2 mmol)
-
Ethanol (2 mL)
-
Microwave reactor (for the accelerated method)
Procedure:
-
To a microwave vial, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), isocyanide (1.0 mmol), and ammonium chloride (0.2 mmol) in ethanol (2 mL).
-
Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 100 °C) for a short duration (e.g., 15 minutes).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-amino-2-arylimidazo[1,2-a]pyridine.
Conclusion
The synthesis of 2-arylimidazo[1,2-a]pyridines has evolved significantly, with a clear trend towards more efficient, environmentally friendly, and atom-economical methods. While the classical condensation of 2-aminopyridines and α-haloketones remains a fundamental approach, modern methodologies such as microwave-assisted synthesis, DBU-catalyzed reactions in green solvents, and multicomponent reactions offer substantial improvements in terms of reaction times, yields, and operational simplicity. The choice of a particular synthetic route will depend on the specific target molecule, the availability of starting materials and equipment, and the desired scale of the reaction. The protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their synthetic goals.
Validating 2-(3-Bromophenyl)imidazo[1,2-a]pyridine as a PI3K/mTOR Dual Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the potential of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome resistance mechanisms associated with single-target inhibitors.[3][4][5][6]
This document presents a framework for evaluation, comparing hypothetical data for this compound against established PI3K/mTOR dual inhibitors. The experimental protocols provided herein are standardized to ensure reproducibility and reliable comparison.
The PI3K/mTOR Signaling Pathway and Dual Inhibition
The PI3K/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of PI3K.[4] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which acts as a second messenger to recruit and activate downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular processes. A key downstream effector of PI3K/AKT signaling is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[4][7] mTORC1 controls protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[7] mTORC2 is involved in the full activation of AKT through phosphorylation at Serine 473.[4][7] Given the interconnectedness of this pathway, dual inhibitors that target both PI3K and mTOR have the potential for a more profound and durable anti-cancer effect.[3][4]
References
- 1. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1] Their rigid, planar structure and extended π-conjugation give rise to fluorescence, making them valuable scaffolds for the development of fluorescent probes, sensors, and imaging agents. The photophysical characteristics of these molecules, including their absorption and emission wavelengths, and fluorescence quantum efficiency, are highly sensitive to the nature and position of substituents on the imidazo[1,2-a]pyridine core. This guide provides a comparative analysis of the photophysical properties of various substituted imidazo[1,2-a]pyridines, supported by experimental data, to aid researchers in the selection and design of tailored fluorescent molecules for their specific applications.
Structure-Property Relationships: The Influence of Substituents
The electronic properties of substituents play a crucial role in modulating the photophysical behavior of imidazo[1,2-a]pyridines. Generally, the introduction of electron-donating groups (EDGs) or the extension of π-conjugation through aromatic substituents tends to enhance fluorescence quantum yields.[1] Conversely, electron-withdrawing groups (EWGs) often lead to a decrease in fluorescence intensity.[1]
For instance, substitution with phenyl or naphthyl groups at the C2 position has been shown to increase the fluorescence yield.[1] Electron-donating substituents also contribute to improved luminescence performance.[1] The position of substitution is also a critical determinant of the photophysical outcome.
A special class of substituted imidazo[1,2-a]pyridines are those bearing a 2-(2'-hydroxyphenyl) moiety. These compounds can undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process where a proton is transferred from the hydroxyl group to the nitrogen of the imidazole ring in the excited state. This phenomenon can lead to a large Stokes shift, which is the difference between the absorption and emission maxima, a desirable characteristic for fluorescent probes to minimize self-absorption and improve signal-to-noise ratios. The efficiency and nature of the ESIPT process are also influenced by substituents on the hydroxyphenyl ring.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of a selection of substituted imidazo[1,2-a]pyridines from various studies. It is important to note that the experimental conditions, particularly the solvent, can significantly influence these properties. Therefore, direct comparisons should be made with this in mind.
| Compound/Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| 2-Aryl-imidazo[1,2-a]pyridines | |||||
| 2-Phenyl | Dichloromethane | 258, 328 | 378 | 0.61 | [1] |
| 2-(4-Methoxyphenyl) | Dichloromethane | 260, 338 | 385 | 0.75 | [1] |
| 2-(4-Nitrophenyl) | Dichloromethane | 265, 380 | 450 | 0.03 | [1] |
| 2-(2'-Hydroxyphenyl)imidazo[1,2-a]pyridine Derivatives (ESIPT capable) | |||||
| X = H | THF | 345 | 530 (Keto) | - | [2] |
| X = Me | THF | 350 | 545 (Keto) | - | [2] |
| X = OMe | THF | 355 | 550 (Keto) | - | [2] |
| X = F | THF | 348 | 535 (Keto) | - | [2] |
| X = Cl | THF | 352 | 548 (Keto) | - | [2] |
| X = CN | THF | 360 | 540 (Keto) | - | [2] |
| X = NO2 | THF | 380 | 530 (Keto) | - | [2] |
| V-Shaped bis-Imidazo[1,2-a]pyridines (Substituent at C6) | |||||
| X = H | Dichloromethane | 354 | 394 | 0.43 | |
| X = OMe | Dichloromethane | 368 | 412 | 0.51 | |
| X = NPh2 | Dichloromethane | 385 | 458 | 0.35 | |
| X = CN | Dichloromethane | 358 | 398 | 0.28 | |
| X = NO2 | Dichloromethane | 365 | 405 | 0.17 |
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is essential for the reliable comparison of different compounds. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) of the substituted imidazo[1,2-a]pyridine derivatives.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile, THF)
-
Substituted imidazo[1,2-a]pyridine sample
Procedure:
-
Sample Preparation: Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in the chosen spectroscopic grade solvent at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (typically 1-10 µM) such that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used for the sample solution. Place the cuvette in the sample holder and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any background signal.
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the holder and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_abs) from the recorded spectrum.
Fluorescence Emission Spectroscopy
Objective: To determine the wavelength of maximum fluorescence emission (λ_em) of the substituted imidazo[1,2-a]pyridine derivatives.
Materials:
-
Fluorometer
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
-
Spectroscopic grade solvent
-
Substituted imidazo[1,2-a]pyridine sample
Procedure:
-
Sample Preparation: Use the same dilute solution prepared for the UV-Vis absorption measurement (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).
-
Instrument Setup: Turn on the fluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength (λ_ex) to one of the absorption maxima (λ_abs) determined from the UV-Vis spectrum. Set the emission and excitation slit widths (e.g., 5 nm).
-
Blank Measurement: Record a fluorescence spectrum of the pure solvent to check for any background fluorescence.
-
Sample Measurement: Record the fluorescence emission spectrum of the sample solution over a wavelength range longer than the excitation wavelength (e.g., if λ_ex is 350 nm, scan from 360 nm to 700 nm).
-
Data Analysis: Identify the wavelength of maximum fluorescence intensity (λ_em) from the corrected emission spectrum.
Determination of Fluorescence Quantum Yield (Φ_F) by the Comparative Method
Objective: To determine the fluorescence quantum yield of a test compound relative to a known standard.
Materials:
-
Fluorometer and UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Spectroscopic grade solvent
-
Test imidazo[1,2-a]pyridine sample
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
Procedure:
-
Prepare a series of solutions: Prepare a series of five to six dilute solutions of both the test compound and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1 AU.
-
Measure Absorbance: For each solution, measure the absorbance at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure Fluorescence Emission: For each solution, measure the fluorescence emission spectrum using the fluorometer, keeping the excitation wavelength and all instrument settings constant for both the standard and the test compound.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Quantum Yield: The fluorescence quantum yield of the test sample (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients of the straight lines from the plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
-
n_test and n_std are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term is 1).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for the photophysical characterization of substituted imidazo[1,2-a]pyridines.
Caption: Simplified Jablonski diagram illustrating the photophysical processes of absorption and fluorescence.
References
Structure-Activity Relationship of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine Analogs: A Comparative Guide for Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel chemical scaffolds is paramount in the quest for more effective and selective therapeutic agents. This guide provides a comparative analysis of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine analogs, a class of compounds that has demonstrated significant potential as anticancer agents, with a focus on their inhibitory activity against the PI3K/Akt/mTOR signaling pathway.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a 3-bromophenyl group at the 2-position has been a key strategy in the development of potent inhibitors of critical cellular pathways implicated in cancer progression. This guide synthesizes available data to elucidate the key structural modifications that influence the anticancer activity of these analogs.
Comparative Analysis of Anticancer Activity
While a comprehensive SAR study specifically detailing a wide range of substitutions on the this compound scaffold is not available in a single publication, analysis of related imidazo[1,2-a]pyridine series provides valuable insights into the structural requirements for potent anticancer activity. The following table summarizes representative data from studies on related analogs, highlighting the impact of various substituents on their inhibitory concentrations (IC50) against different cancer cell lines.
| Compound ID | R1 (at C3) | R2 (on Phenyl Ring) | R3 (on Imidazo[1,2-a]pyridine) | Cancer Cell Line | IC50 (µM) |
| Analog A | H | 3-Br | H | HT-29 (Colon) | 4.15 ± 2.93[1] |
| Analog B | H | 4-Cl | H | HT-29 (Colon) | >100 |
| Analog C | H | 4-Tolyl | H | B16F10 (Melanoma) | 21.75 ± 0.81[1] |
| Analog D | -NH-p-chlorophenyl | 4-NO2 | H | HT-29 (Colon) | 4.15 ± 2.93[1] |
| Analog E | H | 3-Br | 6-methoxy | - | - |
| IP-5 | - | - | - | HCC1937 (Breast) | 45[2] |
| IP-6 | - | - | - | HCC1937 (Breast) | 47.7[2] |
| IP-7 | - | - | - | HCC1937 (Breast) | 79.6[2] |
Note: The data presented is a compilation from various studies on imidazo[1,2-a]pyridine derivatives to illustrate general SAR trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
From the available data on related compounds, several SAR trends can be inferred for the this compound scaffold:
-
Substitution at the C3-position: The introduction of specific substituents at the C3 position of the imidazo[1,2-a]pyridine ring can significantly impact anticancer activity. For instance, the presence of a p-chlorophenylamino group at C3 in conjunction with a nitro group on the C2-phenyl ring (Analog D) resulted in potent activity against the HT-29 colon cancer cell line.[1]
-
Substitution on the C2-phenyl ring: The nature and position of substituents on the 2-phenyl ring are critical for activity. While direct comparisons with a 3-bromo substituent are limited, studies on other halo-substituted and substituted phenyl analogs suggest that electronic and steric factors play a crucial role. For example, a nitro group at the para position of the phenyl ring (in combination with a C3 modification) showed high potency.[1]
-
Substitution on the Imidazo[1,2-a]pyridine Core: Modifications on the bicyclic ring system itself can modulate activity. However, systematic studies on the 2-(3-bromophenyl) series are needed to delineate these effects.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development. Several studies on imidazo[1,2-a]pyridine derivatives have demonstrated their ability to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[3]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound analogs.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following are methodologies for key experiments typically employed in the evaluation of anticancer agents like the this compound analogs.
Synthesis of this compound Analogs
A general and efficient method for the synthesis of the 2-phenylimidazo[1,2-a]pyridine scaffold involves the condensation of a substituted 2-aminopyridine with a substituted phenacyl bromide.
Caption: General synthetic workflow for this compound analogs.
Detailed Protocol:
-
A mixture of the appropriately substituted 2-aminopyridine (1 mmol) and 2-bromo-1-(3-bromophenyl)ethan-1-one (1 mmol) is dissolved in a suitable solvent, such as ethanol (25 mL).
-
The reaction mixture is refluxed for a period of 2-8 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If necessary, the solution is basified with a mild base like sodium bicarbonate to a pH of approximately 9.
-
The mixture is then poured over crushed ice to precipitate the crude product.
-
The solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Detailed Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (this compound analogs) and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.
-
After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[2]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data, primarily from related analog series, suggests that strategic modifications at the C3 position of the imidazo[1,2-a]pyridine ring and on the C2-phenyl ring can significantly enhance cytotoxic activity. The PI3K/Akt/mTOR pathway has been identified as a key target for this class of compounds.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions to establish a comprehensive SAR. This will enable the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties, paving the way for further preclinical and clinical development. Detailed mechanistic studies will also be crucial to fully elucidate the molecular targets and signaling pathways modulated by these promising anticancer candidates.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine Analogues and Known PI3Kα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This document presents a quantitative comparison of inhibitory activities, a detailed experimental protocol for assessing in vitro efficacy, and a visual representation of the targeted signaling pathway.
Quantitative Efficacy Comparison
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of a representative 2-substituted imidazo[1,2-a]pyridine derivative and several well-characterized PI3Kα inhibitors. Lower IC50 values are indicative of higher potency.
| Compound | Target | IC50 (nM) | Notes |
| Imidazo[1,2-a]pyridine Derivative (Cpd 35) | PI3Kα | 150 | A representative 2,6,8-substituted imidazo[1,2-a]pyridine derivative, demonstrating the potential of this scaffold for PI3Kα inhibition.[1] |
| Copanlisib (BAY 80-6946) | PI3Kα | 0.5 | A pan-Class I PI3K inhibitor with potent activity against the α and δ isoforms.[2][3] |
| Alpelisib (BYL719) | PI3Kα | 5 | An orally bioavailable inhibitor highly specific for the p110α isoform of PI3K. |
| Pictilisib (GDC-0941) | PI3Kα | 3 | A potent pan-Class I PI3K inhibitor. |
| Idelalisib (CAL-101) | PI3Kα | 8600 | A highly selective inhibitor of the PI3Kδ isoform, with significantly lower potency against PI3Kα.[4][5] |
| Duvelisib (IPI-145) | PI3Kα | 1602 | A dual inhibitor of the δ and γ isoforms of PI3K, with lower activity against the α isoform.[6] |
| Umbralisib | PI3Kα | >10000 | A dual inhibitor of PI3Kδ and Casein Kinase 1 epsilon (CK1ε), demonstrating high selectivity for the δ isoform over the α isoform.[7] |
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling cascade and the point of intervention for the inhibitors discussed.
Caption: PI3K/Akt/mTOR signaling pathway and inhibitor action.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay to determine the IC50 value of a test compound against PI3Kα. Specific details may vary based on the assay format (e.g., radiometric, fluorescence-based, or luminescence-based).
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of PI3Kα by 50%.
Materials:
-
Enzyme: Recombinant human PI3Kα (p110α/p85α).
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Cofactor: ATP (adenosine triphosphate).
-
Test Compound: 2-(3-Bromophenyl)imidazo[1,2-a]pyridine or other inhibitors, serially diluted in DMSO.
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl2, and a detergent like CHAPS.
-
Detection Reagent: Dependent on the assay format (e.g., ³²P-ATP for radiometric assays, fluorescently labeled PIP3 competitor for TR-FRET, or ADP-Glo™ Kinase Assay reagents for luminescence).
-
Microplates: 96- or 384-well plates.
-
Plate Reader: Appropriate for the chosen detection method.
Workflow:
Caption: General workflow for an in vitro PI3Kα kinase assay.
Procedure:
-
Reagent Preparation: Prepare all reagents and serially dilute the test compound in DMSO to achieve a range of final assay concentrations.
-
Assay Plate Preparation: Add a small volume of the diluted test compound or DMSO (for control wells) to the microplate wells.
-
Enzyme Addition: Add the PI3Kα enzyme solution to each well and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the PIP2 substrate and ATP.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction, if necessary for the assay format (e.g., by adding EDTA).
-
Signal Detection: Add the detection reagents according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., radioactivity, fluorescence, or luminescence) using a plate reader.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This guide serves as a foundational resource for comparing the in vitro efficacy of novel imidazo[1,2-a]pyridine-based compounds with established PI3Kα inhibitors. The provided data and protocols can aid researchers in the evaluation and development of next-generation targeted cancer therapies.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. manage.ercongressi.it [manage.ercongressi.it]
A Comparative Guide to the Cross-Reactivity Profiling of Imidazo[1,2-a]pyridine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. A critical aspect of the preclinical development of these inhibitors is the comprehensive characterization of their selectivity profile across the human kinome. This guide provides an objective comparison of the cross-reactivity profiles of several imidazo[1,2-a]pyridine-based kinase inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the quantitative cross-reactivity data for selected imidazo[1,2-a]pyridine and structurally related imidazopyridine kinase inhibitors. The data is presented as IC50 (the half-maximal inhibitory concentration) or percentage of inhibition at a given concentration, which are common metrics for assessing inhibitor potency and selectivity.
Table 1: Profile of CCT129202, a pan-Aurora Kinase Inhibitor
CCT129202 is an ATP-competitive inhibitor of Aurora kinases with a high degree of selectivity.[1]
| Kinase Target | IC50 (µM)[1] | % Inhibition @ 1 µM[2] |
| Aurora A | 0.042 | 92% |
| Aurora B | 0.198 | 60% |
| Aurora C | 0.227 | Not specified |
| FGFR3 | Not specified | 27% |
| CRAF | Not active | Not specified |
Table 2: Profile of an Imidazo[4,5-b]pyridine Aurora-A Selective Inhibitor (Compound 28c)
This compound was designed for high selectivity for Aurora-A over Aurora-B by exploiting differences in the ATP-binding pocket.[3] A screen against a panel of 110 kinases at 1 µM revealed significant inhibition of only a few kinases.[3]
| Kinase Target | % Inhibition @ 1 µM[3] |
| Aurora-A | >80% |
| VEGFR1 | >80% |
| GSK3b | >80% |
The full kinase panel data is available in the supplementary information of the source publication.[3]
Table 3: Profile of a Dual FLT3/Aurora Kinase Inhibitor (Compound 27e)
This imidazo[4,5-b]pyridine derivative demonstrates potent inhibition of both FLT3 and Aurora kinases. A KINOMEScan against 386 non-mutant kinases at 1 µM was performed.[4]
| Kinase Target | % of Control @ 1 µM[4] |
| Aurora-A | 3.4% |
| Aurora-B | 1% |
| Aurora-C | 16% |
| FLT3 | <6% |
| FLT3-ITD | <6% |
| FLT3(D835Y) | <6% |
A selectivity score (S10) of 0.057 was determined, indicating 22 hits out of 386 kinases were inhibited by >90%. The full kinome scan data can be found in the supplementary materials of the original paper.[4]
Table 4: Profile of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors
A series of imidazo[1,2-a]pyridine derivatives were developed as potent and selective PI3Kα inhibitors.[5]
| Kinase Target | Representative IC50 (µM)[5] |
| PI3Kα (p110α) | 0.0028 |
| PI3Kβ (p110β) | 0.17 |
| PI3Kγ (p110γ) | 0.23 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of cross-reactivity profiling data. Below are summaries of common kinase assay protocols.
Radiometric Kinase Assay
This is often considered the "gold standard" for quantifying kinase activity.[3]
-
Principle: This assay measures the transfer of a radiolabeled phosphate group (commonly from [γ-³²P]ATP or [γ-³³P]ATP) to a protein or peptide substrate by the kinase.
-
General Protocol:
-
Reaction Setup: In a microplate well, the kinase, substrate (a specific peptide or protein), and the test inhibitor (at various concentrations) are combined in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20-60 minutes).
-
Termination: The reaction is stopped by spotting the mixture onto a phosphocellulose filter paper, which binds the phosphorylated substrate, followed by washing to remove unincorporated [γ-³²P]ATP.
-
Detection: The radioactivity on the filter paper is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET).[6]
-
Principle: This assay typically uses a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody. When the substrate is phosphorylated by the kinase, the binding of the antibody and streptavidin-XL665 (the FRET acceptor) brings the donor and acceptor into close proximity, generating a FRET signal.
-
General Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and test inhibitor are incubated together in a microplate.
-
Detection: After the kinase reaction, a detection mixture containing the europium-labeled antibody and streptavidin-XL665 in a buffer with EDTA (to stop the reaction) is added.
-
Incubation: The plate is incubated to allow for the binding of the detection reagents.
-
Signal Reading: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the two emission signals is calculated, which is proportional to the amount of phosphorylated substrate. IC50 values are then determined.
-
Caliper Mobility Shift Assay
This is a microfluidics-based assay that separates phosphorylated and non-phosphorylated substrates.[7]
-
Principle: A fluorescently labeled peptide substrate is used. The addition of a phosphate group by the kinase alters the charge and size of the peptide, causing it to have a different electrophoretic mobility.
-
General Protocol:
-
Kinase Reaction: The kinase, fluorescently labeled substrate, ATP, and test inhibitor are incubated in a microplate.
-
Termination: The reaction is stopped by the addition of a stop buffer.
-
Microfluidic Separation: The reaction mixture is introduced into a microfluidic chip in a Caliper Life Sciences instrument. An electric field is applied, separating the phosphorylated product from the unphosphorylated substrate.
-
Detection: The amount of product and substrate is quantified by detecting the fluorescence of each peak.
-
Data Analysis: The percentage of conversion of substrate to product is calculated, and from this, the percentage of inhibition and IC50 values are determined.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by imidazo[1,2-a]pyridine kinase inhibitors and a general workflow for kinase inhibitor profiling.
Caption: A generalized workflow for the discovery and cross-reactivity profiling of kinase inhibitors.
Caption: The PI3K/Akt signaling pathway, a common target for imidazo[1,2-a]pyridine inhibitors.[8]
Caption: The role of Aurora kinases A and B in mitosis, frequent targets of imidazo[1,2-a]pyridine inhibitors.[9]
Caption: An overview of the c-Met signaling pathway, which is implicated in cancer progression.[10]
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational and Experimental Spectral Analysis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridines are a privileged class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] Accurate characterization of their electronic and structural properties through spectral analysis is crucial for understanding their function and developing new applications. This guide provides an objective comparison between experimental and computational methods for the spectral analysis of these molecules, offering detailed protocols, comparative data, and workflow visualizations to aid researchers in their work.
Experimental Spectral Analysis: Methodologies
Experimental techniques provide direct measurement of the spectral properties of a synthesized compound. The three primary methods are UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
This protocol outlines the steps for measuring the absorption and emission spectra of imidazo[1,2-a]pyridine derivatives.
-
Sample Preparation : A stock solution of the imidazo[1,2-a]pyridine derivative is prepared by dissolving a precise amount of the compound in a spectroscopic-grade solvent (e.g., acetonitrile, CH₂Cl₂, ethanol). The concentration is typically in the micromolar range (1-10 µM).
-
Instrumentation :
-
UV-Vis : A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference. The absorption spectrum is recorded, typically over a range of 200-800 nm.[3]
-
Fluorescence : A spectrofluorimeter is employed. The sample is excited at its absorption maximum (λ_abs), and the emission spectrum is recorded at a 90° angle to the excitation beam. Excitation and emission slit widths are typically set between 2.5 and 5 nm to balance signal intensity and resolution.[3]
-
-
Quantum Yield Measurement : The fluorescence quantum yield (Φ) is often determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance of the sample and standard solutions are kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Data Analysis : The wavelength of maximum absorption (λ_abs) and maximum emission (λ_em) are determined from the respective spectra. The Stokes shift, the difference between λ_em and λ_abs, is then calculated.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.
-
Sample Preparation : Approximately 5-10 mg of the purified imidazo[1,2-a]pyridine sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Deuterium oxide, D₂O).[4][5] A small amount of a reference standard, typically tetramethylsilane (TMS), is added.
-
Instrumentation : Data is acquired on an NMR spectrometer, with typical proton frequencies ranging from 300 to 500 MHz or higher.[5][6]
-
Data Acquisition :
-
¹H NMR : The spectrum is acquired to determine the chemical environment and coupling of protons.
-
¹³C NMR : The spectrum is recorded to identify all unique carbon atoms in the molecule.[7]
-
2D NMR : Techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, confirming the overall structure.[4]
-
-
Data Analysis : The chemical shifts (δ) in parts per million (ppm), signal multiplicity (singlet, doublet, etc.), and integration values are analyzed to assign each signal to a specific nucleus in the molecule.
Computational Spectral Analysis: Methodologies
Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides a theoretical framework to predict and interpret the spectral properties of molecules.[8][9]
Computational Protocol: DFT and TD-DFT Calculations
This protocol describes the general workflow for simulating the spectral properties of imidazo[1,2-a]pyridines.
-
Structure Optimization : The analysis begins by building the 3D structure of the imidazo[1,2-a]pyridine molecule. The ground-state geometry (S₀) is then optimized using DFT methods. Common functional/basis set combinations include B3LYP/6-31G(d) and M06-2X/6-31++G(d,p).[7][10][11]
-
Frequency Calculations : Vibrational frequency calculations are performed on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).
-
Excited State Calculations :
-
UV-Vis Absorption : Starting from the optimized ground-state geometry, TD-DFT calculations are performed to compute the vertical excitation energies and oscillator strengths. These correspond to the absorption maxima (λ_abs).[6][10]
-
Fluorescence Emission : The geometry of the first excited state (S₁) is optimized. A TD-DFT calculation is then performed on the S₁ optimized geometry to compute the emission energy, corresponding to the fluorescence maximum (λ_em).[6]
-
-
NMR Simulation : The magnetic shielding tensors for each nucleus are calculated using methods like Gauge-Independent Atomic Orbital (GIAO). The chemical shifts are then predicted relative to a computed reference standard (e.g., TMS).
-
Solvent Effects : To better match experimental conditions, solvent effects can be included implicitly using models like the Polarizable Continuum Model (PCM).
Workflows and Relationships
The following diagrams illustrate the workflows for experimental and computational analyses and their comparative relationship.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2- a ]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilyl ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05823B [pubs.rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. rsc.org [rsc.org]
- 6. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
benchmarking the efficiency of different catalysts for imidazo[1,2-a]pyridine synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, is of paramount importance. This guide provides an objective comparison of various catalytic systems for the synthesis of this key heterocyclic motif, supported by experimental data to inform catalyst selection and reaction optimization.
The synthesis of imidazo[1,2-a]pyridines has been extensively explored, leading to a diverse array of catalytic methods. These approaches range from traditional transition-metal catalysis, employing metals like copper, palladium, gold, and iron, to more recent developments in metal-free and photocatalytic strategies. Each catalytic system presents a unique set of advantages and disadvantages in terms of efficiency, cost, environmental impact, and substrate scope. This guide aims to provide a clear and concise comparison of these methods to aid researchers in selecting the most suitable catalyst for their specific synthetic needs.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of different catalysts for the synthesis of imidazo[1,2-a]pyridines based on key metrics such as reaction yield, time, temperature, and catalyst loading.
Transition-Metal Catalyzed Synthesis
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Copper | |||||||
| CuBr | 2-Aminopyridine, Nitroolefin | DMF | 80 | 12 | 10 | up to 90 | [1] |
| CuI | 2-Aminopyridine, Acetophenone | - | - | - | - | - | [2] |
| Gold | |||||||
| PicAuCl₂ | Pyridine N-oxide, Alkyne | Dichloromethane | 40 | 15 | 10 | 72 | [3][4] |
| Gold Nanoparticles | Aryl ketone, 2-Aminopyrimidine | Green Solvent | Heating | - | - | High | [5] |
| Iron | |||||||
| FeCl₂ | 2-Aminopyridine, α,β-Unsaturated Nitroolefin | DMF | 150 | 7 | 10 | 26-95 | [6] |
| Iron Catalyst | 2-Aminopyridine, 2-Methyl-nitroolefin | - | - | - | - | Good | [2] |
Metal-Free and Photocatalytic Synthesis
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Iodine | |||||||
| I₂ | 2-Aminopyridine, Aryl aldehyde, tert-Butyl isocyanide | Ethanol | - | - | 5 | Good | [7] |
| I₂ | 2-Aminopyridine, Acetophenone, Dimedone | Water | RT | - | 20 | up to 96 | [8][9] |
| Eosin Y | |||||||
| Eosin Y | Benzylamine, 2-Aminopyridine, t-Butylisocyanide | EtOH | RT | 12 | 2 | 51 | [10] |
| Eosin Y | Ethylarene, 2-Aminopyridine, NBS | Ethanol | RT | 12 | 2 | 45-87 | [11][12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of these synthetic routes.
Copper-Catalyzed Synthesis (CuBr)[1]
A mixture of 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (0.1 mmol) in DMF (5 mL) is stirred in a sealed tube at 80°C for 12 hours under an air atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Gold-Catalyzed Synthesis (PicAuCl₂)[3][4]
To a solution of pyridine N-oxide (1.2 equiv) and alkyne (1.0 equiv) in dichloromethane, PicAuCl₂ (10 mol%) and MsOH (1.0 equiv) are added. The reaction mixture is heated to 40°C for 15 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding imidazo[1,2-a]pyridine.
Iron-Catalyzed Synthesis (FeCl₂)[6]
A mixture of 2-aminopyridine (1.0 mmol), α,β-unsaturated nitroolefin (1.2 mmol), and FeCl₂ (0.1 mmol) in DMF (5 mL) is heated at 150°C for 7 hours. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the pure imidazo[1,2-a]pyridine.
Metal-Free Iodine-Catalyzed Synthesis[8][9]
To a mixture of 2-aminopyridine (1.0 mmol), acetophenone (1.0 mmol), and dimedone (1.0 mmol) in water, molecular iodine (20 mol%) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the product is extracted with an appropriate organic solvent. The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography to afford the desired product.
Photocatalytic Synthesis with Eosin Y[11][12][13]
In a reaction vessel, ethylarene (1.0 mmol), 2-aminopyridine (1.0 mmol), N-bromosuccinimide (NBS), and Eosin Y (2 mol%) are dissolved in ethanol. The mixture is stirred at room temperature under visible light irradiation (e.g., blue LED) for 12 hours in the open air. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to yield the target imidazo[1,2-a]pyridine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized experimental workflow and the logical relationships between the different catalytic approaches for the synthesis of imidazo[1,2-a]pyridines.
Caption: A generalized experimental workflow for imidazo[1,2-a]pyridine synthesis.
Caption: Logical relationship of catalytic approaches for imidazo[1,2-a]pyridine synthesis.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives in Kinase Active Sites: A Guide for Researchers
For researchers, medicinal chemists, and drug development professionals, this guide provides a comparative analysis of imidazo[1,2-a]pyridine derivatives based on their molecular docking performance in various kinase active sites. The following sections detail quantitative binding data, experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2] Kinases are a critical class of enzymes that regulate numerous cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[3][4] This guide synthesizes data from multiple studies to offer a comparative perspective on the potential of these derivatives as kinase inhibitors.
Quantitative Comparison of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the inhibitory activity and binding affinities of various imidazo[1,2-a]pyridine derivatives against several protein kinases. This data is compiled from in vitro kinase assays and molecular docking studies.
Table 1: Inhibitory Concentration (IC50) of Imidazo[1,2-a]pyridine Derivatives against Various Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4c | CLK1 | 0.7 | [5][6] |
| DYRK1A | 2.6 | [5][6] | |
| 6a | MARK4 | > 10 | [7] |
| 6h | MARK4 | > 10 | [7] |
| HB9 | - | 50.56 (against A549 cells) | [8] |
| HB10 | - | 51.52 (against HepG2 cells) | [8] |
| Various Derivatives | c-KIT | Nanomolar range | [9] |
Note: The IC50 values for HB9 and HB10 are against cancer cell lines and not specific kinases, but are included to show the anti-proliferative potential of this scaffold.
Table 2: Binding Constants and Docking Scores
| Compound ID | Target Kinase | Binding Constant (K) | Docking Score (kcal/mol) | Reference |
| 6a | MARK4 | 0.79 x 10⁵ M⁻¹ | - | [7][10] |
| 6h | MARK4 | 0.1 x 10⁷ M⁻¹ | - | [7][10] |
| HB7 | LTA4H | - | -11.237 | [8] |
| Compound C | Oxidoreductase | - | -9.207 | [11] |
Note: LTA4H and Oxidoreductase are not kinases but are included to demonstrate the binding potential of the imidazo[1,2-a]pyridine scaffold in other enzyme active sites.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general protocols used for the synthesis of imidazo[1,2-a]pyridine derivatives, in vitro kinase inhibition assays, and molecular docking studies.
General Synthesis of Imidazo[1,2-a]pyridine Derivatives
The synthesis of imidazo[1,2-a]pyridine derivatives is often achieved through a one-pot reaction involving a 2-aminopyridine and a 2-bromoacetophenone derivative.[6][12][13]
A representative synthetic scheme is as follows:
-
A mixture of a substituted 2-aminopyridine and a substituted 2-bromoacetophenone is refluxed in a suitable solvent, such as ethanol or DMF.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and purified, typically by recrystallization or column chromatography, to yield the desired imidazo[1,2-a]pyridine derivative.[12][13]
The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][11]
In Vitro Kinase Inhibition Assay (General Protocol)
Kinase inhibition assays are performed to determine the potency of the synthesized compounds against specific kinases. A common method is the ADP-Glo™ Kinase Assay.[4][14]
-
Reagent Preparation : All reagents, including the purified recombinant kinase, kinase-specific substrate, ATP, and the test compounds (serially diluted), are prepared and kept on ice.
-
Kinase Reaction : In a 384-well plate, the kinase, test compound at various concentrations, and the specific substrate are added to a kinase assay buffer.
-
Initiation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Signal Generation : The reaction is stopped, and the amount of ADP produced is measured using a detection reagent that converts ADP to ATP and generates a luminescent signal.[4][14]
-
Data Analysis : The luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to controls, and the IC50 value is determined by fitting the data to a dose-response curve.[4]
Molecular Docking Protocol (General Workflow)
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.[3][15]
-
Protein and Ligand Preparation :
-
The 3D structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogens and charges are added to the protein.[3][5]
-
The 3D structure of the imidazo[1,2-a]pyridine derivative (ligand) is generated and optimized. Rotatable bonds are defined.[3]
-
-
Grid Generation : A grid box is defined around the active site of the kinase to specify the search space for the docking simulation.
-
Docking Simulation : A docking algorithm (e.g., AutoDock) is used to explore the conformational space of the ligand within the defined grid and to predict the most favorable binding poses based on a scoring function.
-
Analysis of Results : The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the kinase's active site. The docking scores are used to estimate the binding affinity.[5]
Visualizing Pathways and Workflows
The following diagrams, created using Graphviz, illustrate key concepts related to the study of imidazo[1,2-a]pyridine derivatives as kinase inhibitors.
Caption: A generalized workflow for a comparative docking study of kinase inhibitors.
Caption: A simplified representation of a kinase signaling pathway targeted by imidazo[1,2-a]pyridine derivatives.
Caption: A diagram illustrating the logic of structure-activity relationship studies for imidazo[1,2-a]pyridine derivatives.
References
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. oceanomics.eu [oceanomics.eu]
- 6. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Ulcer Activity of 3-Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the anti-ulcer activity of 3-substituted imidazo[1,2-a]pyridines, comparing their performance with established anti-ulcer agents. The information presented is based on available preclinical and clinical data, offering insights into their therapeutic potential and mechanism of action.
Executive Summary
3-Substituted imidazo[1,2-a]pyridines represent a promising class of compounds with significant anti-ulcer properties. Their primary mechanism of action involves the inhibition of the gastric H+/K+-ATPase (proton pump), which is the final step in acid secretion by parietal cells. This mechanism is distinct from that of H2 receptor antagonists but shares similarities with proton pump inhibitors (PPIs). Several compounds within this class have demonstrated potent antisecretory and cytoprotective effects in various preclinical models. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a thorough comparative analysis.
Comparative Performance Data
The following tables summarize the anti-ulcer activity of representative 3-substituted imidazo[1,2-a]pyridines and comparator drugs in common preclinical ulcer models. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons should be made with caution as experimental conditions may vary.
Table 1: Anti-ulcer Activity in Pylorus Ligation-Induced Ulcer Model in Rats
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Inhibition (%) | Reference |
| Control (Vehicle) | - | 18.5 ± 2.3 | - | [1] |
| Imidazo[1,2-a]pyridine Analog (e.g., SCH 28080) | 10 | Data not available for direct comparison | Comparable to standard drugs | [2] |
| Omeprazole | 20 | 5.5 ± 0.8 | 70.3 | [3] |
| Ranitidine | 50 | 7.8 ± 1.1 | 57.8 | [1] |
Table 2: Anti-ulcer Activity in Ethanol-Induced Gastric Ulcer Model in Rats
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Inhibition (%) | Reference |
| Control (Vehicle) | - | 12.3 ± 1.5 | - | [4] |
| Imidazo[1,2-a]pyridine Analog (e.g., SCH 28080) | 25 | Data not available for direct comparison | Good cytoprotective properties | [2] |
| Omeprazole | 20 | 3.1 ± 0.5 | 74.8 | [5] |
| Sucralfate | 100 | 4.2 ± 0.7 | 65.9 | [4] |
Table 3: Anti-ulcer Activity in Indomethacin-Induced Gastric Ulcer Model in Rats
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | Inhibition (%) | Reference |
| Control (Vehicle) | - | 11.02 ± 1.31 | - | |
| Imidazo[1,2-a]pyridine Analog | - | Data not available for direct comparison | - | |
| Omeprazole | 20 | 3.5 ± 0.6 | 68.2 | [5] |
| Famotidine | 40 | 3.42 ± 0.55 | 69.0 |
Mechanism of Action: H+/K+-ATPase Inhibition
The primary target for 3-substituted imidazo[1,2-a]pyridines is the gastric H+/K+-ATPase, the proton pump responsible for secreting H+ ions into the gastric lumen. Unlike the irreversible covalent inhibition by traditional PPIs like omeprazole, some imidazo[1,2-a]pyridines, such as SCH 28080, act as reversible, K+-competitive inhibitors. This means they compete with potassium ions for binding to the enzyme, thereby preventing the conformational changes required for proton translocation.[2]
Structure-Activity Relationship
The anti-ulcer activity of imidazo[1,2-a]pyridines is significantly influenced by the nature and position of substituents on the heterocyclic core.
-
Position 3: Substitution at this position is crucial for activity. The presence of a cyanomethyl or an amino group has been shown to be favorable for antisecretory and cytoprotective effects.
-
Position 8: A phenoxy group at this position appears to be sterically involved in the interaction with the H+/K+-ATPase.
-
Position 2: A methyl group at the 2-position is often present in active compounds.
-
Conformation: The "extended" conformation of the molecule is considered the "bioactive" form, suggesting that the spatial arrangement of the substituents is critical for binding to the proton pump.[5]
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Pylorus Ligation-Induced Ulcer Model
This model is used to assess both the antisecretory and cytoprotective effects of a compound.
-
Animals: Wistar rats (150-200 g) are typically used.
-
Procedure:
-
Animals are fasted for 24 hours with free access to water.
-
Under anesthesia, a midline abdominal incision is made to expose the stomach.
-
The pyloric sphincter is ligated with a silk thread, being careful not to obstruct the blood supply.
-
The test compound or vehicle is administered intraduodenally.
-
The abdominal wall is sutured, and the animals are allowed to recover.
-
After a period of 4-6 hours, the animals are sacrificed.
-
The stomach is removed, and the gastric contents are collected to measure volume, pH, and total acidity.
-
The stomach is opened along the greater curvature and examined for ulcers.
-
-
Ulcer Index Calculation: The severity of the ulcers is scored based on their number and size. The ulcer index is calculated, and the percentage of ulcer inhibition is determined relative to the control group.
Ethanol-Induced Gastric Ulcer Model
This model is primarily used to evaluate the cytoprotective activity of a compound.
-
Animals: Wistar rats (150-200 g) are used.
-
Procedure:
-
Animals are fasted for 24 hours with free access to water.
-
The test compound or vehicle is administered orally.
-
After a specific time (e.g., 30-60 minutes), absolute ethanol (e.g., 1 mL/200g body weight) is administered orally to induce gastric lesions.
-
After a further period (e.g., 1 hour), the animals are sacrificed.
-
The stomachs are removed, inflated with formalin, and opened along the greater curvature.
-
The area of hemorrhagic lesions in the glandular part of the stomach is measured.
-
-
Ulcer Index Calculation: The ulcer index is calculated based on the total area of lesions, and the percentage of inhibition is determined.
Indomethacin-Induced Gastric Ulcer Model
This model mimics ulcers caused by nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Animals: Wistar rats (150-200 g) are used.
-
Procedure:
-
Animals are fasted for 24 hours with free access to water.
-
The test compound or vehicle is administered orally.
-
After a specific time (e.g., 30 minutes), indomethacin (e.g., 30-60 mg/kg) is administered orally or subcutaneously to induce ulcers.
-
After a period of 4-8 hours, the animals are sacrificed.
-
The stomachs are removed and examined for ulcers in the glandular region.
-
-
Ulcer Index Calculation: The ulcer index is determined by scoring the number and severity of the lesions, and the percentage of inhibition is calculated.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. A comparison of omeprazole with ranitidine for ulcers associated with nonsteroidal antiinflammatory drugs. Acid Suppression Trial: Ranitidine versus Omeprazole for NSAID-associated Ulcer Treatment (ASTRONAUT) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ANTI-ULCER POTENTIAL OF OMEPRAZOLE, RANITIDINE AND DOMPERIDONE | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. bmme-imresidency-northmississippi.org [bmme-imresidency-northmississippi.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
The proper disposal of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a halogenated organic compound containing a pyridine ring, this substance is classified as hazardous waste and requires specialized disposal procedures. Adherence to these protocols minimizes risks to personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the potential hazards associated with pyridine derivatives and halogenated compounds, including irritation and toxicity, the following PPE is recommended[1][2]:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact.[1][2] |
| Body Protection | A fully-buttoned lab coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1][2][3] |
In the event of a spill, the area should be evacuated. For small spills, use an inert absorbent material like sand or vermiculite to contain the substance, which should then be placed in a sealed container for disposal.[3] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed in accordance with local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it with regular trash.[3]
-
Waste Identification and Segregation : All waste containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be classified as hazardous waste.[1] This waste stream must be kept separate from non-halogenated organic waste to avoid increased disposal costs and potential chemical reactions.[4][5] Do not mix with incompatible materials such as strong oxidizing agents or acids.[1][6]
-
Waste Collection and Labeling :
-
Collect all waste in a designated, compatible, and sealable hazardous waste container.[1][6] Polyethylene containers are often recommended for halogenated solvents.[7]
-
The container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added.[8]
-
The label must also identify the contents, including the full chemical name "this compound" and any other constituents, with their approximate percentages.[4][8] Do not use abbreviations or chemical formulas.[5]
-
Clearly indicate the associated hazards on the label (e.g., Toxic, Irritant).[1]
-
-
Waste Storage :
-
Final Disposal :
-
Once the waste container is full (typically recommended to be filled to no more than 75% capacity), or if it is no longer being added to, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[4][6]
-
Complete any required chemical waste collection forms as per your institution's procedures.[6]
-
Common disposal methods for such chemicals include high-temperature incineration in a specialized facility.[9]
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
